Product packaging for Imidazolidine, 2-(2-chlorophenylimino)-(Cat. No.:CAS No. 4749-68-2)

Imidazolidine, 2-(2-chlorophenylimino)-

Cat. No.: B1616931
CAS No.: 4749-68-2
M. Wt: 195.65 g/mol
InChI Key: FSSCFKWZJCEOSP-UHFFFAOYSA-N
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Description

Significance of the Imidazolidine (B613845) Scaffold in Medicinal Chemistry and Drug Discovery

The imidazolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse and potent biological activities. google.com Its saturated nature allows for a three-dimensional arrangement of substituents, which can be crucial for specific interactions with biological targets like enzymes and receptors. organic-chemistry.org

Research has demonstrated that derivatives of imidazolidine exhibit a wide spectrum of pharmacological properties, including:

Anticancer Activity: Imidazolidine derivatives have been shown to regulate cell cycle progression and DNA stability, making them relevant therapeutic tools for modulating cancer progression. google.comnih.gov Some have been investigated as inhibitors of proteins like Bcl-2, which are crucial in apoptosis. researchgate.net

Anti-inflammatory and Analgesic Effects: Certain substituted imidazolidine derivatives have shown potential as anti-inflammatory and analgesic agents. chemicalbook.compatsnap.com

Antimicrobial and Antiviral Properties: The imidazolidine scaffold is present in compounds with demonstrated antibacterial, antifungal, antiparasitic, and antiviral activities. google.comquickcompany.in This includes activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. google.com

Central Nervous System (CNS) Activity: The structural similarity of some imidazolidine derivatives to endogenous molecules allows them to interact with CNS receptors, leading to various neuropharmacological effects. organic-chemistry.org

The versatility of the imidazolidine scaffold lies in the ability to readily introduce a variety of substituents at different positions on the ring, allowing for the fine-tuning of their physicochemical and pharmacological properties. google.com

Overview of Heterocyclic Compounds in Biological and Pharmaceutical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within the ring, are fundamental to the field of pharmaceutical sciences. These heteroatoms, most commonly nitrogen, oxygen, and sulfur, introduce polarity and hydrogen bonding capabilities that are often essential for drug-receptor interactions. google.com

The significance of heterocyclic compounds is underscored by their prevalence in both natural products and synthetic drugs. A vast number of FDA-approved medications contain at least one heterocyclic ring. google.com For instance, many vitamins, hormones, and antibiotics owe their biological activity to the presence of heterocyclic structures. google.com The structural diversity and wide range of biological activities associated with heterocycles make them a cornerstone of drug discovery and development efforts. google.com

Historical Context of Imidazolidine Derivatives in Research

The study of imidazolidine and its derivatives has a long history, with the first review on the chemistry of 2-imidazolines and imidazolidines being published in 1954. google.com Early research often focused on their synthesis and fundamental chemical properties. For instance, methods for preparing 2-iminoimidazolidines have been known for some time, often involving the reaction of N-aryl-S-methylisothiuronium iodides or N-aryldichloroimines with ethylenediamine (B42938). chemicalbook.com

Over the decades, research has expanded significantly to explore the pharmacological potential of these compounds. A notable example of a clinically important drug with a related structure is clonidine (B47849), a 2-(2,6-dichloroanilino)imidazoline, which is used as an antihypertensive agent. The synthesis of clonidine and its analogs has been extensively documented in patents and academic literature. google.com

The continuous interest in this class of compounds is demonstrated by the ongoing development of new synthetic methodologies and the evaluation of their biological activities in various therapeutic areas, from infectious diseases to cancer. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN3 B1616931 Imidazolidine, 2-(2-chlorophenylimino)- CAS No. 4749-68-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4749-68-2

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

N-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13)

InChI Key

FSSCFKWZJCEOSP-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=CC=CC=C2Cl

Canonical SMILES

C1CN=C(N1)NC2=CC=CC=C2Cl

Other CAS No.

4749-68-2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Imidazolidine Systems

General Synthetic Routes to Imidazolidines and Imidazolidinones

The construction of the imidazolidine (B613845) and imidazolidinone ring systems can be achieved through several synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely employed method for the synthesis of imidazolidines. This approach typically involves the reaction of a 1,2-diamine with a carbonyl compound, such as an aldehyde or ketone. The reaction proceeds through the formation of a di-Schiff base intermediate, which then undergoes intramolecular cyclization to yield the imidazolidine ring. nih.govnih.gov For instance, the condensation of ethylenediamine (B42938) with aldehydes in dry benzene (B151609) has been used to prepare N,N'-dibenzylideneethane-1,2-diamine, which, after reduction and subsequent condensation with an aryl aldehyde, affords 1,3-dibenzyl-2-arylimidazolidines. nih.gov

The reaction conditions for cyclocondensation can vary significantly. For example, the synthesis of 1,3,4-trisubstituted imidazolidines has been achieved in a catalyst-free, one-pot reaction with high stereoselectivity. nih.gov In another example, formic acid has been utilized as a catalyst for the cyclocondensation of N,N′-bis(2-pyrimidinyl)methanediamine with glyoxal (B1671930) to produce 4,5-dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines in good yields. nih.govbiointerfaceresearch.com The nature of the solvent and catalyst can influence the reaction outcome, including the yield and stereochemistry of the final product. nih.govbiointerfaceresearch.com

ReactantsCatalyst/ConditionsProductYield (%)Reference
Ethylenediamine, Aryl aldehyde1. Dry benzene (condensation) 2. NaBH4 (reduction) 3. Aryl aldehyde (cyclization)1,3-Dibenzyl-2-arylimidazolidineNot specified nih.gov
Heteroarylamines, Benzaldehydes, GlyoxalGuanidinium chloride, Solvent-freetrans-4,5-dihydroxy-2-aryl-1,3-bis(heteroaryl)imidazolidines75-88 nih.govbiointerfaceresearch.com
N,N′-bis(2-pyrimidinyl)methanediamine, GlyoxalFormic acid, Refluxing alcohol4,5-Dialkoxy-1,3-bis(2-pyrimidinyl)imidazolidines50-75 nih.govbiointerfaceresearch.com

Pseudo-Multicomponent Reactions (Pseudo-MCRs) for Imidazolidinone Synthesis

Pseudo-multicomponent reactions (pseudo-MCRs) are a powerful tool for the efficient synthesis of complex molecules from simple starting materials in a one-pot fashion. koreascience.krorganic-chemistry.orgresearchgate.net In these reactions, one of the reactants is used in a higher stoichiometric ratio and participates in multiple steps of the reaction sequence. researchgate.net This strategy has been successfully applied to the synthesis of imidazolidin-2-ones.

A notable example is the pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones. koreascience.krorganic-chemistry.org This method employs the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI). koreascience.krorganic-chemistry.org This approach has demonstrated high efficiency, with yields ranging from 55% to 81%, and offers a more sustainable and streamlined alternative to traditional multi-step syntheses. koreascience.krorganic-chemistry.org The use of statistical analysis to optimize reaction conditions has been crucial in the development of these robust protocols. koreascience.krorganic-chemistry.org

Starting MaterialsKey ReagentsProduct TypeYield Range (%)Reference
trans-(R,R)-Diaminocyclohexane, AldehydesCarbonyldiimidazole (CDI)1,3-Disubstituted imidazolidin-2-ones55-81 koreascience.krorganic-chemistry.org

Intramolecular Cyclization Approaches

Intramolecular cyclization is another key strategy for the synthesis of imidazolidine and imidazolidinone skeletons. These reactions often involve the formation of a key bond within a pre-functionalized linear precursor. A variety of methods have been developed, utilizing different catalysts and reaction conditions.

For instance, the synthesis of novel 4-(het)arylimidazolidin-2-ones has been achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.govmdpi.com This approach benefits from excellent regioselectivity and readily available starting materials. nih.govmdpi.com The proposed mechanism involves the formation of a cyclic iminium ion intermediate, which is then trapped by the nucleophile. nih.govmdpi.com

Another approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which provides access to both imidazolidin-2-ones and imidazol-2-ones under ambient conditions. nih.gov Furthermore, visible light-induced intramolecular cyclization of 1,2-diamine derivatives has been shown to produce highly substituted tetrahydroimidazole derivatives with high diastereoselectivity. nih.govbiointerfaceresearch.com

PrecursorCatalyst/ReagentProductYield (%)Reference
(2,2-Diethoxyethyl)ureasTrifluoroacetic acid (TFA)4-(Het)arylimidazolidin-2-onesGood to high nih.govmdpi.com
Propargylic ureasBEMP (phosphazene base)Imidazolidin-2-ones/Imidazol-2-onesNot specified nih.gov
1,2-Diamine derivativesRu(bpy)3Cl2, Visible light, O2Highly substituted tetrahydroimidazoles45-94 nih.govbiointerfaceresearch.com

Stereoselective Synthesis of Imidazolidines

The development of stereoselective methods for the synthesis of imidazolidines is of great importance due to the prevalence of chiral imidazolidine-containing molecules in medicinal chemistry. Various approaches have been developed to control the stereochemistry of the newly formed chiral centers.

One-pot stereospecific synthesis of imidazolidines has been achieved through aziridine (B145994) ring-opening, followed by an amine reaction and intramolecular cyclization with aldehydes, leading to products with excellent stereoselectivity. koreascience.kr Palladium-catalyzed carboamination reactions of N-allylureas with aryl or alkenyl bromides have also been developed to synthesize substituted imidazolidin-2-ones, generating up to two stereocenters with good to excellent diastereoselectivity. nih.gov Furthermore, chiral Brønsted acids have been used as catalysts in the 1,3-dipolar cycloaddition reaction of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high levels of stereoselectivity. nih.gov

Reaction TypeKey FeaturesStereoselectivityReference
Aziridine ring-opening/Intramolecular cyclizationOne-pot, stereospecificExcellent koreascience.kr
Pd-catalyzed carboaminationFormation of two bonds and up to two stereocentersGood to excellent diastereoselectivity nih.gov
1,3-Dipolar cycloadditionChiral Brønsted acid catalysisUp to 91/9 dr and 98% ee nih.gov

Derivatization Strategies for Imidazolidine, 2-(2-chlorophenylimino)- Analogues

While specific synthetic details for Imidazolidine, 2-(2-chlorophenylimino)- are not extensively reported in the reviewed literature, its structure is closely related to clonidine (B47849), 2-(2,6-dichlorophenylamino)-2-imidazoline. The synthesis of clonidine has been described via the reaction of 2,6-dichloroaniline (B118687) with 1-acetyl-2-imidazolidone in the presence of phosphorus oxychloride. This suggests a plausible route to the target compound could involve the reaction of 2-chloroaniline (B154045) with a suitable 2-imidazolidone (B142035) derivative.

N-Substitution Patterns and Their Synthetic Access

The derivatization of the imidazolidine ring, particularly at the nitrogen atoms, is a common strategy to modulate the properties of the molecule. For 2-iminoimidazolidine scaffolds, N-substitution can be achieved through various methods.

N-alkylation of the imidazolidine nitrogen atoms can be accomplished using alkyl halides in the presence of a base. For instance, the mechanochemical N-alkylation of imides using a ball mill offers a solvent-free and efficient method. While this has been demonstrated for imides, the principle can be extended to the N-alkylation of the imidazolidine nitrogens in 2-iminoimidazolidine derivatives.

N-arylation of the imidazolidine ring can be achieved through copper-catalyzed cross-coupling reactions with aryl halides. Ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be effective in promoting the N-arylation of imidazoles under mild conditions, a methodology that could be adapted for 2-iminoimidazolidines.

The synthesis of substituted 2-aminoimidazoles via palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates also provides a route to N-substituted derivatives. This method allows for the introduction of various aryl groups onto the imidazole (B134444) ring system.

DerivatizationReagents/CatalystPotential ProductReference
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Alkyl-2-(2-chlorophenylimino)imidazolidineInferred from imide alkylation
N-ArylationAryl halide, Copper catalyst (e.g., CuI), LigandN-Aryl-2-(2-chlorophenylimino)imidazolidineInferred from imidazole arylation
N-ArylationAryl triflate, Palladium catalystN-Aryl-2-(2-chlorophenylimino)imidazolidineInferred from 2-aminoimidazole synthesis

Ring Modifications and Annulation Reactions (e.g., Spiro-compounds)

The imidazolidine ring system, including derivatives such as 2-(2-chlorophenylimino)imidazolidine, serves as a foundational structure for the synthesis of more complex heterocyclic architectures through ring modification and annulation reactions. These transformations are pivotal in creating novel chemical entities with diverse three-dimensional structures.

One significant area of ring modification involves the construction of spiro-compounds, where one atom is the single common member of two rings. The synthesis of spiro-imidazolidine derivatives often involves cycloaddition reactions. For instance, a facile and efficient method for preparing spiro[imidazolidine-4,3′-indolin]-2′-imines involves a copper(I)-catalyzed cascade reaction of 3-diazoindolin-2-imines with 1,3,5-triazines. rsc.org This reaction proceeds through the formation of a copper-carbene intermediate followed by a formal [2+2+1] cycloaddition under mild conditions. rsc.org While this specific example does not start with 2-(2-chlorophenylimino)imidazolidine, the principles of using a reactive intermediate to build a spirocyclic system fused to the imidazolidine core are broadly applicable.

Another approach to spiro-imidazolidine structures is through [3+2] cycloaddition reactions. The reaction between in situ generated azomethine ylides (from isatin (B1672199) and an amino acid) and various dipolarophiles can yield complex spirooxindoles containing an imidazolidine moiety. mdpi.com The versatility of this method allows for the creation of a library of spiro-compounds by varying the substituents on the starting materials. mdpi.commdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy. Phosphine-catalyzed [4+2] annulation of allenoates with nitroindoles represents a method to access functionalized carbazole (B46965) frameworks, demonstrating a dearomatization-aromatization process. nih.gov Similarly, Tf₂O-mediated [4+2] annulation of anthranils with 2-chloropyridines provides access to pyridoquinazolinones. rsc.org These strategies highlight the potential for the nitrogen atoms within the 2-(2-chlorophenylimino)imidazolidine scaffold to participate in cyclization cascades, leading to fused polycyclic systems.

The table below summarizes representative examples of reaction types used to modify imidazolidine-related systems, which could be conceptually applied to 2-(2-chlorophenylimino)imidazolidine.

Reaction TypeReactantsProduct TypeCatalyst/ConditionsRef
Formal [2+2+1] Cycloaddition3-Diazoindolin-2-imines, 1,3,5-TriazinesSpiro[imidazolidine-4,3′-indolin]-2′-iminesCopper(I) rsc.org
[3+2] CycloadditionChalcones, Isatin, Amino AcidsSpirooxindolesReflux in Methanol mdpi.commdpi.com
[4+2] Annulation3-Nitroindoles, AllenoatesDihydrocarbazolesChiral Phosphine nih.gov
[4+2] AnnulationAnthranils, 2-ChloropyridinesPyridoquinazolinonesTriflic Anhydride (Tf₂O) rsc.org

Acylation and Other Functional Group Modifications

The modification of functional groups on the imidazolidine ring is a critical strategy for fine-tuning the molecule's properties. Acylation, the process of introducing an acyl group, is a common transformation for the amine functionalities present in the imidazolidine ring.

In related systems like imidazolidine-2-thione, acylation can occur at one or both nitrogen atoms. nih.gov The reaction with acyl chlorides can lead to mono- or di-acylated products, with the outcome often dependent on the reaction conditions and the nature of the acylating agent. nih.gov For 2-(2-chlorophenylimino)imidazolidine, the secondary amine groups within the imidazolidine ring are nucleophilic and susceptible to acylation. This reaction would introduce an amide functionality, which can significantly alter the molecule's electronic and steric profile. A series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines were synthesized as potent analogs of a parent compound, demonstrating the utility of acylation in modifying biological activity. nih.gov

Beyond simple acylation, a wide range of functional group modifications can be envisaged. The principles of medicinal chemistry often guide these modifications to enhance a molecule's properties. slideshare.net Functional group interconversion allows for the strategic replacement of one functional group with another to achieve a desired outcome. reachemchemicals.com For instance, the introduction of halogen atoms can significantly alter physicochemical properties like lipophilicity (logP) and solubility. nih.gov Similarly, adding oxygen-containing functionalities can improve solubility and provide new points for hydrogen bonding. nih.gov

The table below outlines potential functional group modifications for 2-(2-chlorophenylimino)imidazolidine based on general chemical principles.

Modification TypeReagent/ReactionPotential Product FeaturePurposeRef
N-AcylationAcyl Chloride, TriethylamineN-Acyl-imidazolidineAlter electronic properties, introduce new interaction sites nih.govnih.gov
N-AlkylationAlkyl Halide, BaseN-Alkyl-imidazolidineModify steric bulk and basicity researchgate.net
Aromatic SubstitutionElectrophilic Aromatic Substitution ReagentsSubstituted Chlorophenyl RingModulate electronic effects on the imino group nih.gov
Functional Group InterconversionDeoxyfluorination ReagentsFluorinated AnalogsEnhance metabolic stability or binding affinity nih.gov

Green Chemistry Principles in Imidazolidine Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize environmental impact. nih.gov The synthesis of imidazolidine derivatives, including 2-(2-chlorophenylimino)imidazolidine, can be made more sustainable by adhering to these principles.

Key tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. unibo.itnih.gov For imidazolidine synthesis, several green strategies have been developed. One-pot multicomponent reactions (MCRs) are particularly advantageous as they combine multiple synthetic steps without isolating intermediates, which saves time, energy, and solvents. nih.gov

The use of alternative energy sources, such as microwave irradiation, can accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating. researchgate.net The synthesis of imidazolidinone derivatives has been shown to be more efficient under microwave-assisted conditions. researchgate.net

Solvent choice is another critical aspect of green chemistry. The ideal scenario is to perform reactions without a solvent. nih.gov When a solvent is necessary, water is a highly desirable choice due to its non-toxic and non-flammable nature. nih.govrsc.org The synthesis of certain tetrahydroimidazoles has been successfully achieved in a water suspension medium at room temperature. nih.govrsc.org Other green strategies include the use of recyclable catalysts and electrochemical methods, which can avoid the need for stoichiometric chemical oxidants. researchgate.netrsc.org

The table below highlights green chemistry approaches applicable to the synthesis of imidazolidine systems.

Green Chemistry PrincipleApplication in Imidazolidine SynthesisExample/BenefitRef
Waste PreventionOne-pot multicomponent reactionsReduces the number of purification steps and solvent waste. nih.govnih.gov
Atom EconomyCycloaddition and Annulation ReactionsIncorporates most of the atoms from the reactants into the final product. rsc.orgmdpi.com
Safer SolventsUse of water or solvent-free conditionsEliminates the use of volatile organic compounds (VOCs). nih.govnih.govrsc.org
Energy EfficiencyMicrowave-assisted synthesisAccelerates reactions, reduces energy consumption, and can improve yields. researchgate.net
CatalysisUse of recyclable catalysts (e.g., Indium(III) chloride) or biocatalystsReduces waste from stoichiometric reagents and allows for catalyst reuse. researchgate.netresearchgate.net
Alternative SynthesisElectrosynthesisAvoids chemical oxidants and can proceed under mild conditions. rsc.org

Pharmacological Research and Biological Activities

Antiviral Activities of Imidazolidine (B613845) Derivatives

While specific data for 2-(2-chlorophenylimino)imidazolidine is not available, research on related imidazolidine derivatives provides a context for their potential as antiviral agents.

HIV-1 protease is a critical enzyme for the maturation of the virus, making it a key target for antiretroviral therapy. nih.govnih.gov While numerous protease inhibitors have been developed, there is no specific, publicly available research demonstrating that Imidazolidine, 2-(2-chlorophenylimino)- or its direct analogs act as inhibitors of HIV aspartic protease. Research into novel, non-peptidic HIV protease inhibitors is ongoing, but the focus has been on other chemical scaffolds. nih.gov

The CCR5 co-receptor is essential for the entry of R5-tropic HIV-1 strains into host cells. Antagonists of this receptor can effectively block viral entry. While this is a validated strategy for HIV treatment, there are no specific studies in the public domain that evaluate Imidazolidine, 2-(2-chlorophenylimino)- as a CCR5 co-receptor antagonist.

The NS3/4A serine protease is essential for the replication of the Hepatitis C virus and is a major target for direct-acting antiviral drugs. nih.govnih.gov Although various small molecule inhibitors of NS3 protease have been developed, there is no available research data to suggest that Imidazolidine, 2-(2-chlorophenylimino)- has been investigated for or exhibits this activity.

The development of small molecule inhibitors for Dengue virus is an active area of research, with targets including the viral protease and polymerase. nih.govnih.govbiointerfaceresearch.commdpi.com However, there is no specific information available in published literature regarding the evaluation of Imidazolidine, 2-(2-chlorophenylimino)- as an inhibitor of any Dengue virus targets.

Activity against Enteroviruses (e.g., EV71)

Enterovirus 71 (EV71) is a significant pathogen that can lead to severe neurological complications. nih.gov The lack of approved therapies has spurred research into various antiviral candidates, including imidazolidine derivatives. nih.gov Pyridyl imidazolidinone, a novel class of potent and selective human enterovirus 71 inhibitors, was identified through computer-assisted drug design. nih.govnih.gov One specific derivative, BPR0Z-194, was found to effectively inhibit EV71 activity in vitro. nih.gov Studies have shown that these compounds act during the early stages of viral replication. nih.govnih.gov Further research has explored conjugates of imidazolidin-2-one with 1,3,5-triazine, which also demonstrated significant inhibitory activity against both Enterovirus 71 and Coxsackievirus A16. alliedacademies.org

The mechanism of action for many imidazolidinone-based inhibitors against EV71 involves direct targeting of the viral capsid protein VP1. nih.govnih.gov The VP1 protein is a component of the viral capsid, which encloses the viral RNA. nih.gov By binding to the VP1 protein, these compounds can inhibit critical early-stage processes of the viral life cycle, such as viral adsorption to the host cell and/or the uncoating of the viral RNA. nih.govnih.gov Genetic studies have confirmed this target, as a single amino acid mutation at position 192 of the VP1 protein was shown to confer resistance to the inhibitory effects of the pyridyl imidazolidinone BPR0Z-194. nih.govnih.gov

Anticancer and Antiproliferative Activities of Imidazolidine Derivatives

Derivatives of the imidazolidine scaffold have been investigated for their potential as anticancer agents. Research has demonstrated their ability to inhibit the growth of various human cancer cell lines and to induce apoptosis through specific molecular pathways.

Inhibition of Cancer Cell Growth (e.g., breast, liver, colon, leukemia cell lines)

Imidazolidine derivatives have shown broad antiproliferative activity against a range of cancer cell types.

Breast Cancer: Novel 2-imino-5-arylidine-thiazolidine analogues, which contain an imidazolidine-like core structure, exhibited high potency against the MCF7 breast cancer cell line, with IC₅₀ values significantly lower than the conventional drug cisplatin. mdpi.com For example, compound 5c in one study showed an IC₅₀ value of 0.27 μM, compared to 4.14 μM for cisplatin. mdpi.com Other studies have reported that platinum(II) complexes of imidazolidindionedioximes exert selective antiproliferative effects on breast cancer cells while being less cytotoxic to healthy cells. nih.gov

Colon Cancer: A series of novel imidazolidin-4-one (B167674) derivatives were studied for their effects on colorectal cancer (CRC) cells. nih.gov Among them, compound 9r was identified as having the most potent anticancer activity against HCT116 and SW620 cell lines. nih.gov The antiproliferative effect was found to be dose-dependent. mdpi.com Other related heterocyclic compounds have also shown activity; a 2-phenylimino derivative of 4-thiazolidinone (B1220212) was found to be a potent inhibitor of the HT29 colon cancer cell line. nih.gov

Liver and Leukemia: The anticancer potential of related heterocyclic structures has been explored against other cancer types. For example, quinazolinone derivatives have been evaluated for antiproliferative activity against the HepG2 human liver cancer cell line. researchgate.net In leukemia, small molecule inhibitors have been developed that reduce the viability and clonogenic ability of leukemic cells such as the HL60 cell line. researchgate.net

Compound ClassCancer Cell LineCell Line TypeCompoundIC₅₀ (μM)Source
2-Imino-5-arylidine-thiazolidineMCF7Breast5a0.50 mdpi.com
2-Imino-5-arylidine-thiazolidineMCF7Breast5c0.27 mdpi.com
2-Imino-5-arylidine-thiazolidineMCF7Breast5d0.50 mdpi.com
Imidazolidin-4-one derivativeHCT116Colon9rPotent Activity Reported nih.gov
Imidazolidin-4-one derivativeSW620Colon9rPotent Activity Reported nih.gov
Thiopyran derivativeHCT-15ColonCompound 43.5 nih.gov
Thiopyran derivativeMCF-7BreastCompound 41.5 nih.gov

Bcl-2 Protein Inhibition

A key mechanism for the anticancer activity of some imidazolidine derivatives is the induction of apoptosis by targeting the B-cell lymphoma-2 (Bcl-2) family of proteins. mdpi.com These proteins are central regulators of the intrinsic apoptotic pathway. researchgate.net Anti-apoptotic members of this family, such as Bcl-2 itself, are often overexpressed in cancer cells, allowing them to evade programmed cell death. nih.govresearchgate.net

Small molecule inhibitors, known as BH3 mimetics, can bind to anti-apoptotic Bcl-2 proteins, neutralizing their pro-survival function and triggering apoptosis. nih.govnih.gov Research on imidazolidin-4-one derivatives demonstrated that they can induce apoptosis in colorectal cancer cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. mdpi.com This disruption of the cellular balance promotes the mitochondrial pathway of apoptosis. mdpi.com The development of molecules that inhibit Bcl-2 is a significant strategy in cancer therapy, with venetoclax (B612062) being the first FDA-approved BH3 mimetic inhibitor. researchgate.netnih.gov

MALT1 Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, which is vital for the survival of certain cancer cells. nih.govnih.gov MALT1's protease activity, in particular, is linked to the pathogenesis of the activated B cell-like subtype of diffuse large B cell lymphoma (ABC-DLBCL), a chemoresistant cancer. nih.gov

Therefore, inhibiting MALT1 protease activity has emerged as a promising therapeutic strategy. nih.gov A specific small molecule, MI-2, was identified as a direct and irreversible inhibitor of MALT1. nih.govrndsystems.com MI-2 was shown to bind directly to MALT1, suppress its protease function, and decrease NF-κB activity. nih.govrndsystems.com This inhibition led to suppressed proliferation of human ABC-DLBCL cell lines both in vitro and in tumor xenograft models in mice. nih.govrndsystems.com The IC₅₀ value for MI-2's inhibition of MALT1 was determined to be 5.84 μM. rndsystems.com

Mechanism of Action Studies in Cancer Cells (e.g., apoptosis induction, cell cycle arrest, caspase overexpression)

Derivatives of the imidazolidine scaffold have demonstrated significant potential in oncology research, primarily through mechanisms that lead to cancer cell death and the inhibition of proliferation. Studies on various imidazolidine-based compounds show they can induce apoptosis, trigger cell cycle arrest, and influence caspase activity.

Platinum(II) complexes incorporating imidazolidine vic-dioximes have been shown to exhibit selective antiproliferative effects on human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov These complexes were found to be less cytotoxic to healthy fibroblast cells compared to the established anticancer drug cisplatin. nih.gov Their mechanism involves inducing cell death through apoptosis and causing cell cycle arrest. nih.gov Similarly, an imidazacridine derivative, 5-acridin-9-ylmethylidene-2-thioxoimidazolidin-4-one (LPSF/AC05), was cytotoxic to several breast cancer, leukemia, and lymphoma cell lines. nih.gov This compound induced apoptosis and prompted cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells, and at the G2/M phase in breast cancer cells. nih.gov

The role of caspases, a family of cysteine proteases central to apoptosis, is crucial. Caspase-2, in particular, has been identified as a tumor suppressor. nih.gov Its overexpression can lead to apoptotic cell death. nih.gov The tumor-suppressing functions of p53 are associated with its capacity to initiate both apoptosis and cell cycle arrest, processes that are also fundamental to the tumor suppression activity of caspase-2. nih.gov Research on imidazopyridine derivatives has identified a compound, 6-01, that functions as a novel mTOR inhibitor, targeting both mTORC1 and mTORC2. nih.gov This inhibition leads to a block in the phosphorylation of Akt and 4E-BP1, key proteins in cell survival and proliferation pathways, ultimately exerting an antiproliferative effect on cancer cells. nih.gov

DNA Interaction Mechanisms

The anticancer effects of certain imidazolidine derivatives are linked to their ability to interact directly with DNA. These interactions can disrupt DNA replication and transcription, leading to cell death.

One primary mechanism is DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. A series of newly synthesized 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones, which feature an imidazole-2-thione core, were designed as hybrid scaffolds to damage DNA through direct intercalation and inhibition of the topoisomerase II enzyme. nih.gov Studies using a terbium fluorescent probe confirmed that several of these compounds could induce potent damage in calf thymus DNA (ctDNA). nih.gov

In addition to intercalation, imidazolidine derivatives can bind to the grooves of DNA. Studies on imidazolidine and thiazolidine-based isatin (B1672199) derivatives (IST-01–04) revealed binding through a mixed mode of interactions. nih.gov While one compound showed only hydrophobic interactions, others formed hydrogen bonds with DNA base pairs. nih.gov The binding affinity, indicated by the binding constant (Kb), was highest for the imidazolidine derivative IST-02, suggesting that a combination of hydrogen bonding and hydrophobic interactions contributes to a stronger and more spontaneous binding to DNA. nih.gov Such interactions can stabilize the DNA structure or, conversely, lead to damage that triggers apoptotic pathways. Some compounds, like the imidazacridine derivative LPSF/AC-05 and certain acenaphythylenone derivatives, also act as topoisomerase II inhibitors, enzymes that are critical for managing DNA topology during replication. nih.govnih.gov By poisoning these enzymes, the compounds can lead to irreversible DNA strand breaks and subsequent cell death. nih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of anticancer drugs. nih.govnih.gov By inhibiting TDP1, the efficacy of these chemotherapy agents can be enhanced, overcoming tumor cell resistance. mdpi.com A variety of imidazolidine derivatives have been identified as potent TDP1 inhibitors.

A series of imidazolidine-2,4-diones, 2,4,5-triones, and 2-thioxoimidazolidine-4,5-diones based on dehydroabietylamine (B24195) demonstrated effective inhibition of TDP1 in the micromolar range, with IC50 values between 0.63–4.95 µM. researchgate.net Other derivatives, such as those combining a monoterpene and an adamantane (B196018) moiety, also showed significant TDP1 inhibitory activity, with the most potent compound having an IC50 value of 0.64 µM. researchgate.net Deoxycholic acid derivatives featuring benzimidazole (B57391) groups have also been synthesized as dual TDP1 and TDP2 inhibitors, showing promise in potentiating topoisomerase poison antitumor therapy. nih.govnih.gov

The structure of the derivative plays a key role in its inhibitory activity. For instance, among a series of lipophilic pyrimidine (B1678525) nucleoside derivatives, trisubstituted compounds were more effective at inhibiting TDP1 than their di- and monosubstituted counterparts. nih.gov The development of these inhibitors is considered a promising strategy in anticancer therapy, as they can sensitize cancer cells to the cytotoxic effects of drugs like topotecan (B1662842) and irinotecan. nih.govmdpi.com

Table 1: TDP1 Inhibition by Imidazolidine Derivatives

Derivative ClassReported IC50 RangeReference
Dehydroabietylamine-based Imidazolidine-diones/triones0.63–4.95 µM researchgate.net
Monoterpene and Adamantane Amide/Thioamide Derivatives0.64 µM (most potent) researchgate.net
Deoxycholic Acid-based Imidazolidine DerivativesSubmicromolar range nih.gov
Usnic Acid-based Enaminic Derivatives0.16–2 µM nih.gov

Antimicrobial Activities of Imidazolidine Derivatives

Antibacterial Efficacy (Gram-positive and Gram-negative)

Imidazolidine derivatives have been investigated for their antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. The structure of the derivative significantly influences its spectrum of activity.

In one study, newly synthesized imidazolidines containing a 1,3,4-oxadiazole (B1194373) moiety were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netasianpubs.org Two compounds, 4d and 4f, demonstrated enhanced activity against the Gram-negative E. coli when compared to the control drug, gentamycin. researchgate.netasianpubs.org Another study focused on imidazolidines derived from 2-aminobenzothiazole. asianpubs.orgresearchgate.net Several of these compounds exhibited greater activity against S. aureus than gentamycin. asianpubs.orgresearchgate.net Specifically, compounds 4d and 4h from this series were also more effective against E. coli. asianpubs.orgresearchgate.net

The cell walls of Gram-negative bacteria are generally less permeable than those of Gram-positive organisms, which can make them less susceptible to certain antibacterial agents. nih.gov However, various imidazolidine-based compounds have overcome this barrier. Thiazolidinone derivatives, a related class, have also shown potent activity. One derivative was found to be active against S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis (all Gram-positive) with minimum inhibitory concentrations (MICs) as low as 2.5 μM. researchgate.net Other thiazolidine-based hybrids have shown MIC values of 3.91 mg/L against reference bacterial strains. nih.gov

Table 2: Antibacterial Activity of Imidazolidine Derivatives

Derivative ClassTarget Bacteria (Gram type)Observed ActivityReference
Imidazolidines with 1,3,4-OxadiazoleE. coli (Gram -)Enhanced activity vs. Gentamycin asianpubs.org
Imidazolidines from 2-AminobenzothiazoleS. aureus (Gram +)Greater activity than Gentamycin asianpubs.orgresearchgate.net
Imidazolidines from 2-AminobenzothiazoleE. coli (Gram -)Better activity than Gentamycin asianpubs.orgresearchgate.net
Thiazolidin-4-one derivativesS. aureus, S. epidermidis, E. faecalis (Gram +)MIC values of 2.5-5 µM researchgate.net
Thiazolidine-2,4-dione hybridsGram-positive and Gram-negative strainsMIC = 3.91 mg/L nih.gov

Antifungal Properties

The search for new antifungal agents has led to the exploration of imidazolidine derivatives, with several compounds showing promising activity against a range of pathogenic fungi.

A study on imidazolin-2-ones, including benzimidazolones and imidazopyridines, found that several compounds could effectively inhibit the spore germination and mycelium growth of Botrytis cinerea. nih.gov The structure-activity relationship revealed that for imidazopyridines, the presence of short-chain aliphatic acyl groups was beneficial for antifungal activity. nih.gov In another study, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones were tested against seven agricultural fungi. mdpi.com Two compounds, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione, showed higher fungicidal effects than the other compounds in the series, particularly against Pythium aphanidermatum. mdpi.com

Other research has focused on thiazolidin-4-one derivatives synthesized via the Vilsmeier-Haack reaction, which were screened against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. koreascience.kr The synthesized compounds were reported to have moderate to excellent antimicrobial activity. koreascience.kr More recently, a novel thiazolylhydrazone derivative, RW3, was developed with improved solubility and demonstrated a broad antifungal spectrum, showing particular effectiveness against Cryptococcus neoformans and Candida auris. preprints.orgmdpi.com

Anti-plasmodial and Antileishmanial Activities

Imidazolidine derivatives have emerged as a promising class of compounds in the fight against parasitic diseases like malaria and leishmaniasis, which are caused by Plasmodium and Leishmania parasites, respectively.

Several studies have highlighted the anti-plasmodial potential of these compounds. Novel bioinspired imidazolidinedione derivatives were shown to be more effective against the chloroquine-resistant (W2) strain of Plasmodium falciparum (IC50 range: 4.98–11.95 µM) than the chloroquine-sensitive (D10) strain (IC50 range: 12.75–19.85 µM). mdpi.com Imidazolidin-4-one peptidomimetic derivatives of the known antimalarial drug primaquine (B1584692) were also active against a chloroquine-resistant P. falciparum strain and inhibited the development of the Plasmodium berghei life cycle in mosquitoes. researchgate.net Furthermore, a series of 4-aminoquinoline-imidazole derivatives showed activity comparable to chloroquine (B1663885) against the resistant K1 strain of P. falciparum. nih.gov

In the context of leishmaniasis, various imidazolidine derivatives have been synthesized and evaluated. N(3)-acyl, arylsulfonyl, and benzyl (B1604629) derivatives of N(1)-substituted imidazolidin-2-ones were tested against Leishmania mexicana and Leishmania infantum. nih.govresearchgate.net Two compounds from this series displayed significant activity, with IC50 values in the range of 8-16 µmol L⁻¹. nih.gov One of these compounds, 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one, was particularly effective against the intracellular amastigote stage of L. mexicana, with an IC50 of 2.4 µmol L⁻¹. nih.gov Additionally, a series of silver compounds containing imidazolidine-2-thione were synthesized, with one compound proving to be the most potent against both promastigote and amastigote forms of L. amazonensis and L. chagasi. nih.gov

Table 3: Anti-parasitic Activity of Imidazolidine Derivatives

Derivative ClassTarget Parasite (Strain)Reported IC50Reference
Imidazolidinedione derivativesP. falciparum (W2, resistant)4.98–11.95 µM mdpi.com
Imidazolidinedione derivativesP. falciparum (D10, sensitive)12.75–19.85 µM mdpi.com
Imidazolidin-2-one derivativesL. mexicana (promastigotes)8-16 µmol L⁻¹ nih.gov
1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-oneL. mexicana (amastigotes)2.4 µmol L⁻¹ nih.gov
Silver compound with imidazolidine-2-thioneL. amazonensis (amastigotes)1.88 µM nih.gov

Other Therapeutic Potential of Imidazolidine Derivatives

Imidazolidines, which are saturated imidazole (B134444) rings, and their derivatives are nitrogen-containing heterocyclic moieties that have demonstrated a wide array of significant biological activities. nih.gov The versatility of the imidazolidine structure allows for substitutions at multiple positions, leading to a broad range of pharmacological effects. ijpsr.com

Anti-inflammatory Activity

The development of novel anti-inflammatory agents is a significant area of pharmaceutical research, driven by the need for effective treatments with fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Imidazolidine derivatives have emerged as a promising class of compounds in this pursuit. nih.govnih.gov

Studies have shown that certain substituted-imidazolidine derivatives are effective as anti-edema agents in animal models of inflammation. nih.gov Research has focused on designing and synthesizing imidazolidine-containing compounds with the goal of creating potent and safe anti-inflammatory agents. nih.govresearchgate.net For instance, hybrid molecules that incorporate both indole (B1671886) and imidazolidine nuclei have been evaluated for their potential anti-inflammatory and antinociceptive properties. nih.gov

Two such derivatives, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52), demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in preclinical models. nih.gov These findings suggest that the anti-inflammatory and antinociceptive effects of these compounds may involve the modulation of the immune system. nih.gov

Further research into a series of substituted-imidazolidine derivatives identified several compounds with promising anti-inflammatory actions. nih.gov

Table 1: Selected Imidazolidine Derivatives with Anti-inflammatory Activity

Compound Name Observed Activity Reference
4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine Possesses promising anti-inflammatory and analgesic actions. nih.gov
4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine Emerged as a potential candidate for further research due to promising biological activity. nih.gov
4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine Shows promising anti-inflammatory and analgesic actions. nih.gov
5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) Reduced leukocyte migration and the release of TNF-α and IL-1β. nih.gov Showed a 63.1% decrease in acetic acid-induced nociception. nih.gov

Antioxidant Activity

The search for compounds with antioxidant properties is driven by their potential to mitigate oxidative stress, which is implicated in numerous diseases. Imidazolidine derivatives have been investigated for their antioxidant capabilities. researchgate.nettandfonline.com

Studies involving newly synthesized imidazolidine derivatives have assessed their antioxidant potential through methods like the DPPH radical trapping assay and the ferric ion reducing power (FRAP) experiment. researchgate.nettandfonline.com For example, research on imidazoquinoline derivatives, which combine the structural features of imidazole and quinoline, tested their antioxidant efficacy using the FRAP method. nih.gov This activity is often attributed to the presence of phenolic –OH or –SH groups within the molecular structure, which can donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

In one study, a series of imidazolidine derivatives were synthesized and evaluated for their antioxidant activity, comparing them against synthetic antioxidants like TBHQ and BHT. researchgate.net The results showed that while some compounds had minimal DPPH radical trapping ability, they exhibited excellent ferric ion reducing strength. researchgate.net Another investigation into imidazolidin-4-one derivatives found that one compound, designated 9r, induced the production of reactive oxygen species (ROS) in colorectal cancer cells, which in turn triggered apoptosis (cell death). mdpi.com This pro-oxidant effect in cancer cells highlights the complex role these derivatives can play in cellular redox balance. mdpi.com

Antipsychotropic Activity

Research into novel antipsychotic agents has explored various heterocyclic systems, including those based on the imidazole nucleus. A study reported the synthesis of a series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines and evaluated their potential as antipsychotic drugs. nih.gov

Certain compounds from this series demonstrated antipsychotic-like effects in preclinical conditioned avoidance tests. nih.gov Notably, these compounds did not exhibit affinity for brain dopamine (B1211576) receptors, a common target for many existing antipsychotic medications. nih.gov One particular derivative, 7,8-dihydro-8-ethyl-1,3,5-trimethyl-1H-imidao[1,2-c]pyrazol[3,4-e] pyrimidine (CI-943), was selected for further clinical evaluation as a potential antipsychotic agent based on its unique biological profile. nih.gov

Anticonvulsant Activity

Imidazolidine and its derivatives, particularly imidazolidine-2,4-diones (also known as hydantoins), represent a significant class of compounds in the search for new anticonvulsant therapies. nih.govnih.gov The imidazolidine-2,4-dione structure is a recognized scaffold for anticonvulsant drugs. mdpi.com

Numerous studies have synthesized and evaluated new imidazolidine derivatives for their effectiveness in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov For example, one study designed new hybrid compounds combining imidazolidin-2,4-dione and morpholine (B109124) rings to create broad-spectrum anticonvulsants. nih.gov The most promising compound from this series, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (compound 19), showed broader anticonvulsant activity than the established drugs phenytoin (B1677684) and levetiracetam (B1674943) in certain tests. nih.gov

Another study focused on 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione and its derivatives, finding that compounds with an electron-withdrawing group exhibited higher anticonvulsant activity. jpionline.org Research on 2,4(1H)-diarylimidazoles identified four compounds with notable anticonvulsant activity in the MES model, providing evidence that these derivatives could be potential candidates for new antiepileptic drugs. nih.gov

Table 2: Selected Imidazolidine Derivatives with Anticonvulsant Activity

Compound/Derivative Class Seizure Model Key Findings Reference
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (19) MES, 6 Hz Demonstrated broader anticonvulsant activity than phenytoin or levetiracetam. nih.gov
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (23) 6 Hz Displayed similar anticonvulsant efficacy to phenytoin. nih.gov
Imidazolidindione derivatives (3d, 4e, 11b, 11e) PTZ-induced seizures Showed higher activity (120%) than the reference drug valproate sodium. researchgate.net
2,4(1H)-Diarylimidazoles (compounds 10, 13, 17, 20) MES Identified as having anticonvulsant activity and shown to inhibit hNaV1.2 channels. nih.gov

Anti-arrhythmic Activity

The therapeutic potential of imidazolidine derivatives extends to cardiovascular conditions, with some compounds showing promise as anti-arrhythmic agents. nih.govnih.gov Research has demonstrated that basic amide derivatives of imidazolidine-2,4-dione possess anti-arrhythmic properties. nih.gov

These compounds were synthesized and tested for their ability to counteract arrhythmias induced by agents such as chloroform, barium chloride, or adrenaline. nih.gov The imidazolidine-2,4-dione ring is a core structure that has been shown to have a wide spectrum of pharmacological activities, including anti-arrhythmic effects. nih.gov This suggests that the imidazolidine scaffold is a valuable starting point for the development of new drugs to treat cardiac arrhythmias.

Potential Antidiabetic Activity

Imidazolidine derivatives have been explored for their potential as oral hypoglycemic agents in the management of diabetes. nih.govresearchgate.net Several classes of these compounds, including imidazolidine-2,4-diones and imidazoline (B1206853) derivatives, have shown antihyperglycemic activity in preclinical studies. researchgate.netasianpubs.orgnih.gov

One study involved the synthesis of a series of 3-arylsulfonylimidazolidine-2,4-diones, which were evaluated for their hypoglycemic activity in a diabetic rat model. researchgate.net Compound 2a from this series demonstrated an excellent reduction in blood glucose levels, comparable to the standard drug glipizide. researchgate.net Another series of novel imidazolidine-2,4-dione derivatives was synthesized, with compound 3b identified as a potential lead compound for further development of antidiabetic agents. asianpubs.orgresearchgate.net

Research has also focused on imidazoline derivatives, with studies showing that certain substituted aryl imidazolines have a potent effect on glucose tolerance in diabetic rat models. nih.gov For instance, 2-(α-cyclohexyl-benzyl)-4,5-dihydro-1H-imidazole was identified as a lead compound with potent antihyperglycemic properties. nih.gov The synthesis of various imidazolidine analogues and their evaluation through in vitro tests, such as α-amylase and α-glucosidase inhibition, have further supported their potential as antidiabetic agents. ijpsr.com

Table 3: Chemical Compounds Mentioned

Compound Name
2-(2-chlorophenylimino)imidazolidine
5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56)
3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52)
4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine
4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine
4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine
7,8-dihydro-8-ethyl-1,3,5-trimethyl-1H-imidao[1,2-c]pyrazol[3,4-e] pyrimidine (CI-943)
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione
3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione
1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione
Phenytoin
Levetiracetam
Valproate sodium
3-arylsulfonylimidazolidine-2,4-diones
Glipizide
2-(α-cyclohexyl-benzyl)-4,5-dihydro-1H-imidazole
Imidazolidine-2,4-dione
Imidazolidineiminothione
Imidazopyrazine
Nitroimidazoles
Fenamidone
Aplysinopsin
Nilutamide
Doxorubicin
1H-indol-3-yl-methyl
p-tolyl
4-chlorophenyl
4-bromophenyl
4-iodophenyl
4-hydroxyphenyl
Thiazolidinone
Isoxazolone
9,10-phenanthrenequinone
Tanshinone II-A
2-Thioxo-imidazolidin-4-ones
Imidazoquinolines
Thio-imidazoquinoline
Imidazopyridines
Rifaximin
Necopidem
Saripidem
Olprinone
Zolpidem
Zolimidine
Alpidem
Malononitrile
Cyclochexanedione
2H-chromene
Pyran
Quinolizidine
Lupinine
Cytisine
Quinidine
Lidocaine
Procainamide
Amiodarone
N-(hydroxyethyl)cytisine
Lappaconitine
N-lupinylbenzamide
Indomethacin
Tert-butyl carbamate
Barium chloride
Adrenaline
Chloroform
Strychnine
Pentylenetetrazole
Glibenclamide
Alloxan
Benzaldehyde

Neuroprotective Activity

Imidazolidine, 2-(2-chlorophenylimino)-, commonly known as clonidine (B47849), has demonstrated significant neuroprotective properties in various experimental models. Its activity is primarily attributed to its function as a central alpha-2 adrenergic agonist. patsnap.comnih.gov Research suggests that its protective effects are multifaceted, involving the attenuation of ischemic injury, inhibition of neuronal apoptosis, and modulation of cellular and metabolic pathways that are critical during neurological stress. nih.govnih.govnih.gov

Attenuation of Ischemic and Hypoxic Injury

Studies have consistently shown that Imidazolidine, 2-(2-chlorophenylimino)- can mitigate neuronal damage following cerebral ischemia and hypoxia. In animal models of near-complete forebrain ischemia, pretreatment with the compound led to improved hemodynamic variables and significant neuroprotection in the cortex, striatum, and hippocampus. nih.gov This protective effect is linked to its ability to suppress the ischemia-evoked release of excitotoxic amino acids, such as glutamate (B1630785) and aspartate. nih.gov By reducing the release of these neurotransmitters, the compound helps to limit NMDA receptor activation and subsequent neuronal damage. nih.gov

In models of middle cerebral artery occlusion/reperfusion (MCAO/R), Imidazolidine, 2-(2-chlorophenylimino)- improved neurological function, reduced brain infarct size, and alleviated neuronal damage. nih.govresearchgate.net This neuroprotective action against ischemic injury is mediated, at least in part, by the activation of α2-adrenergic receptors. nih.govresearchgate.net

The compound also exhibits protective effects on retinal neurons. It has been shown to counteract hypoxia-induced damage to retinal ganglion cells. nih.gov One proposed mechanism for this retinal neuroprotection involves the stimulation of basic fibroblast growth factor (bFGF) production, as intraperitoneal injections of the compound were found to elevate bFGF mRNA levels in the retina. nih.gov

Table 1: Summary of Neuroprotective Effects in Ischemia Models

Model Key Findings Proposed Mechanism(s) Citation
Near-Complete Forebrain Ischemia (Rats) Protected cells in cortex, striatum, and hippocampus. Suppression of glutamate and aspartate release, reducing excitotoxicity. nih.gov
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) (Rats) Reduced brain infarct size, improved neurological function, alleviated neuronal damage. Activation of α2-adrenergic receptors; suppression of neuronal apoptosis. nih.govresearchgate.net
Retinal Hypoxia (In Vitro/In Vivo) Attenuated hypoxia-induced damage to retinal neurons. Stimulation of bFGF production; α2-adrenoceptor stimulation. nih.gov

Anti-Apoptotic Mechanisms

A crucial aspect of the neuroprotective activity of Imidazolidine, 2-(2-chlorophenylimino)- is its ability to inhibit neuronal apoptosis, a key pathological mechanism following cerebral ischemic injury. nih.gov In studies using MCAO/R models, the compound was found to reduce the ratio of apoptotic cells in the brain tissue. nih.govresearchgate.net This anti-apoptotic effect is achieved through the downregulation of key proteins involved in the apoptotic cascade. Specifically, treatment with the compound decreased the gene and protein expression of Caspase-3 and p53, which are typically over-expressed after ischemic injury. nih.govresearchgate.net The anti-apoptotic effects were mitigated by the administration of yohimbine (B192690), a selective α2-adrenergic receptor antagonist, confirming the receptor's role in this protective pathway. nih.govresearchgate.net

Modulation of Mitochondrial Bioenergetics

Recent research has shed light on the compound's influence on brain mitochondrial energy metabolism, suggesting neuroprotective effects that go beyond its direct receptor interactions. nih.gov Studies on the temporal cerebral cortex of rats showed that Imidazolidine, 2-(2-chlorophenylimino)- differentially affects enzymes involved in the Krebs cycle and the electron transport chain within distinct mitochondrial populations. nih.gov

The compound was observed to increase the activity of citrate (B86180) synthase, cytochrome oxidase, and glutamate-oxaloacetate transaminase in non-synaptic "free" mitochondria, which are associated with the neuronal perikaryon and glial cells. nih.gov In contrast, its effects on intra-synaptic mitochondria were more complex, with varied changes in enzyme activities. nih.gov These findings suggest that the compound can modulate brain energy expenditure, which may be particularly beneficial in conditions of hypoxic-ischemic injury. nih.gov

Table 2: Effects of Imidazolidine, 2-(2-chlorophenylimino)- on Mitochondrial Enzyme Activity

Mitochondrial Fraction Enzyme Observed Effect Citation
Non-synaptic "free" mitochondria (FM) Citrate Synthase Increased Activity nih.gov
Non-synaptic "free" mitochondria (FM) Cytochrome Oxidase Increased Activity nih.gov
Non-synaptic "free" mitochondria (FM) Glutamate-oxaloacetate transaminase Increased Activity nih.gov
Intra-synaptic "light" mitochondria (LM) Citrate Synthase Decreased Activity nih.gov
Intra-synaptic "light" mitochondria (LM) Cytochrome Oxidase Increased Activity nih.gov
Intra-synaptic "heavy" mitochondria (HM) Citrate Synthase Decreased Activity nih.gov
Intra-synaptic "heavy" mitochondria (HM) Cytochrome Oxidase Decreased Activity nih.gov
Intra-synaptic "heavy" mitochondria (HM) Glutamate dehydrogenase Decreased Activity nih.gov

Receptor Interaction Studies and Molecular Targets

Imidazoline (B1206853) I2 Receptor (I2-IR) Ligand Research

Research into 2-(2-chlorophenylimino)imidazolidine has prominently featured its activity as a ligand for the Imidazoline I2 Receptor (I2-IR). These non-adrenergic sites are distinct from the classic alpha-adrenergic receptors, though they are recognized by clonidine (B47849) and other imidazolines.

The imidazoline I2 receptors (I2-IR) are characterized as non-adrenergic binding sites that demonstrate high affinity for [3H]-idazoxan. nih.gov From early investigations, it was apparent that I2-IRs are a heterogeneous population. nih.gov Initial proposals based on binding studies suggested a differentiation into I2A and I2B subtypes, distinguished by their affinity for the drug amiloride. nih.gov This heterogeneity is further supported by biochemical studies using polyclonal antiserum against imidazoline receptor proteins, which identified four different protein bands in rat and rabbit brain tissues, indicating multiple protein identities associated with I2-IR. nih.gov Despite these findings, the precise molecular identities of these proteins remain largely elusive. nih.gov One of the identified proteins, with a molecular weight of 45 kD, appears to be consistent with brain creatine (B1669601) kinase. nih.govnih.gov Another major binding site is proposed to be an allosteric site on monoamine oxidase, located on the outer mitochondrial membrane. nih.gov

The affinity of ligands for the I2-IR is a critical aspect of their pharmacological profile. Binding affinity is typically determined through competition studies against selective I2-IR radioligands, such as [3H]2-BFI or [3H]-idazoxan. The affinity is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). For instance, the selective I2 ligand RS-45041-190 showed a high affinity for I2 receptors labeled by [3H]-idazoxan across various species. nih.gov Another selective I2 receptor ligand, CR4056, is noted as a moderate affinity ligand with an IC50 value of 596 nM. wikipedia.org The selectivity of these ligands is crucial and is often evaluated by comparing their affinity for I2-IR versus other receptors, particularly the α2-adrenergic receptor (α2-AR). tcgls.com

Binding Affinity of Select I2-IR Ligands

CompoundReceptorSpeciesTissueAffinity (pKi)Reference
RS-45041-190I2-IRRatKidney8.66 ± 0.09 nih.gov
RS-45041-190I2-IRRabbitKidney9.37 ± 0.07 nih.gov
RS-45041-190I2-IRDogKidney9.32 ± 0.18 nih.gov
RS-45041-190I2-IRBaboonKidney8.85 ± 0.12 nih.gov
RS-45041-190α2-adrenoceptorRatCerebral Cortex5.7 ± 0.09 nih.gov

Modulation of I2-IR by ligands like 2-(2-chlorophenylimino)imidazolidine and its analogs can lead to significant functional outcomes, most notably analgesia and neuroprotection. Accumulating evidence suggests that I2 receptor ligands are effective analgesics for chronic and persistent pain conditions, including inflammatory and neuropathic pain. nih.gov For example, selective I2 receptor ligands such as 2-BFI, BU224, and tracizoline (B1236551) have been shown to dose-dependently reduce mechanical and thermal hyperalgesia in animal models of inflammatory pain. nih.gov Similarly, 2-BFI and phenyzoline demonstrated efficacy in reducing mechanical hyperalgesia in a rat model of peripheral neuropathic pain. nih.gov These findings position I2 receptor ligands as a potential novel class of analgesics for complex chronic pain conditions that are often unresponsive to existing therapies. nih.gov

Beyond analgesia, I2-IR modulation is associated with other physiological effects. A notable functional outcome is the induction of hypothermia. nih.govdrugbank.com Studies have shown that various selective I2 receptor ligands produce dose- and time-dependent decreases in body temperature in rats. nih.govdrugbank.com This hypothermic effect is specifically mediated by I2 receptors, as it can be reversed by the I2 receptor antagonist idazoxan, but not by antagonists of I1 imidazoline or α2-adrenergic receptors. nih.govdrugbank.com This effect may contribute to the neuroprotective properties observed with I2 receptor activation. nih.gov

The heterogeneity of I2-IR suggests an association with several distinct proteins. nih.gov While the full spectrum of these proteins is not completely understood, research has consistently pointed to a relationship with monoamine oxidases (MAOs), particularly MAO-B. nih.govmdpi.com Biochemical and pharmacological studies indicate that I2 binding sites are located on MAO-B in both the liver and brain. mdpi.com Experiments in MAO-deficient mice have confirmed this link, showing that the binding of the I2-selective radioligand [3H]idazoxan was completely abolished in mice lacking MAO-B, but was unaffected in mice lacking MAO-A. mdpi.com This suggests that in these tissues, I2 binding sites are located exclusively on MAO-B. mdpi.com However, there is also evidence suggesting a dissociation between I2-imidazoline receptors and MAO-B activity in platelets, which implies that MAO-B contributes to, but does not exclusively represent, the I2-imidazoline receptor population. In addition to MAO-B, brain creatine kinase has also been identified as a potential I2-IR binding site. nih.govnih.gov

Other Receptor Modulations

GPR6 Inverse Agonism

Research into the interaction between Imidazolidine (B613845), 2-(2-chlorophenylimino)- and the G protein-coupled receptor 6 (GPR6) has not yielded direct evidence of inverse agonism. Studies on GPR6, an orphan receptor with enriched expression in the striatum, have identified other potent and selective small-molecule inverse agonists, such as CVN424, which has been investigated for its therapeutic potential. nih.govnih.gov However, current scientific literature does not establish a direct link or report similar inverse agonist activity for Imidazolidine, 2-(2-chlorophenylimino)- at the GPR6 receptor.

KATP Channels and L-type Voltage-gated Ca2+ Channels Modulation

Imidazolidine, 2-(2-chlorophenylimino)- has been shown to directly interact with and modulate ATP-sensitive potassium (KATP) channels.

KATP Channel Inhibition: Studies have demonstrated that Imidazolidine, 2-(2-chlorophenylimino)- inhibits KATP channel activity in different cell types. In vascular smooth muscle cells, clinically relevant concentrations of the compound were found to inhibit native KATP channels. nih.gov This inhibition appears to result from a direct effect on the inwardly rectifying potassium channel (Kir6.x) subunit of the channel complex, rather than the sulfonylurea receptor (SUR) subunit. nih.gov

Further research on pancreatic beta-cells corroborates these findings. High concentrations of Imidazolidine, 2-(2-chlorophenylimino)- were observed to reversibly inhibit the KATP current in a dose-dependent manner, starting at concentrations above 4 μM. nih.govresearchgate.net In contrast, the neurotransmitter adrenaline (epinephrine) did not produce the same inhibitory effect on these channels. nih.govresearchgate.net

Inhibitory Effects of Imidazolidine, 2-(2-chlorophenylimino)- on KATP Channels
Cell TypeChannel TypeEffectFindingReference
Vascular Smooth Muscle CellsNative KATP ChannelsInhibitionHalf-maximal inhibitory concentration (IC50) of 1.21 × 10-6 M in cell-attached configurations. nih.gov
Vascular Smooth Muscle CellsNative KATP ChannelsInhibitionHalf-maximal inhibitory concentration (IC50) of 0.89 × 10-6 M in inside-out configurations. nih.gov
Pancreatic Beta-CellsATP-sensitive K+ CurrentInhibitionReversible, dose-dependent inhibition at concentrations above 4 μM. nih.govresearchgate.net

L-type Voltage-gated Ca2+ Channels Modulation: The interaction with L-type calcium channels is less direct. While some studies suggest an indirect role, others report a lack of effect. For instance, research on clonidine withdrawal precipitated by yohimbine (B192690) has explored the participation of L-type calcium channels, implying a functional relationship. nih.gov However, studies directly measuring calcium currents in pancreatic beta-cells found they were unaffected by Imidazolidine, 2-(2-chlorophenylimino)- at concentrations up to 100 μM. nih.gov Another mechanism of action for the compound involves the activation of alpha-2 adrenoceptors, which are coupled to inhibitory G-proteins that can lead to a reduction in calcium influx. youtube.com

Sirtuin Inhibition

There is no scientific evidence available from current research to suggest that Imidazolidine, 2-(2-chlorophenylimino)- functions as an inhibitor of sirtuins (SIRT1-7), a class of NAD+-dependent deacetylases. While numerous small molecules have been developed and studied for their sirtuin-inhibiting properties in various contexts, including cancer, Imidazolidine, 2-(2-chlorophenylimino)- is not documented among them. nih.gov

EGFR and COX-2 Inhibitory Activities

A review of the literature reveals no direct evidence that Imidazolidine, 2-(2-chlorophenylimino)- possesses inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) or Cyclooxygenase-2 (COX-2). While some clinical studies have evaluated the effects of COX inhibitors on patients being treated with Imidazolidine, 2-(2-chlorophenylimino)- for hypertension, these studies focus on the drug interactions rather than the intrinsic COX-2 inhibitory activity of the imidazolidine compound itself. ahajournals.org

ACE2 Receptor Modulation

Current research does not indicate that Imidazolidine, 2-(2-chlorophenylimino)- directly modulates the Angiotensin-converting enzyme 2 (ACE2) receptor. The role of ACE2 as a key enzyme in the renin-angiotensin system and as a receptor for the SARS-CoV-2 virus is well-established. nih.gov The interaction of antihypertensive drugs with ACE2 has been a subject of significant discussion, particularly concerning ACE inhibitors (ACEIs) and angiotensin-receptor blockers (ARBs), which can modulate ACE2 expression. nih.gov However, similar modulatory effects have not been documented for Imidazolidine, 2-(2-chlorophenylimino)-, which primarily acts via alpha-2 adrenergic agonism. wikipedia.org

Structure Activity Relationship Sar and Lead Optimization

Design Principles for Imidazolidine (B613845) Derivatives

The design of novel imidazolidine derivatives is often guided by established pharmacophore models and SAR studies, particularly for targets like imidazoline (B1206853) and adrenergic receptors. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For imidazoline receptor ligands, key features often include an imidazole (B134444) or imidazolidine ring, an aromatic system, and a specific spatial arrangement between them. researchgate.netnih.gov

Design strategies frequently begin with a known active compound, or "lead," which serves as a template. For instance, the development of many centrally acting antihypertensives has been inspired by the structure of clonidine (B47849), which interacts with both α₂-adrenergic and I₁-imidazoline receptors. nih.gov The core principle is to modify the lead structure to improve its affinity and selectivity for the desired target while reducing interaction with off-targets that may cause side effects. nih.gov

Common design approaches include:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, computational tools like molecular docking can be used to predict how different derivatives will bind. mdpi.com This allows for the rational design of molecules with complementary shapes and chemical properties to the target's binding site.

Ligand-Based Drug Design: In the absence of a target structure, design is guided by the properties of known active ligands. Techniques like Quantitative Structure-Activity Relationship (QSAR) are employed to build mathematical models that correlate specific structural features (e.g., electronic properties, size) with biological activity. researchgate.netmdpi.com These models can then predict the activity of new, unsynthesized compounds.

For 2-(arylimino)imidazolidines, a key design consideration is the nature and position of substituents on the aryl (phenyl) ring, as this significantly influences receptor affinity and selectivity. researchgate.netnih.gov

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the core structure of 2-(phenylimino)imidazolidine has a profound impact on its biological profile, dictating its potency and selectivity for various receptors. The chlorine atom at the ortho-position in "Imidazolidine, 2-(2-chlorophenylimino)-" is a critical feature that significantly influences its electronic and steric properties, thereby modulating its interaction with biological targets. eurochlor.org The introduction of a chlorine atom can enhance biological activity, and in some cases, it is an essential component of the pharmacophore. eurochlor.orgchemrxiv.org

SAR studies on related 2-(phenylimino)imidazolidine derivatives have revealed several key trends:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are crucial for affinity and selectivity, particularly for imidazoline receptors.

Ortho/Meta Positions: Substitution with small, electron-donating groups like methyl or methoxy (B1213986) at the ortho or meta positions of the phenyl ring tends to increase affinity for the I₁-imidazoline receptor. researchgate.netresearchgate.net

Para Position: In contrast, a methyl group at the para position can increase selectivity for the I₂-imidazoline receptor. researchgate.net

Halogen and Trifluoromethyl Groups: A close analog, 2-((2-chloro-5-(trifluoromethyl)phenyl)imino)imidazolidine (St 587), has been identified as a potent α₁-adrenoceptor agonist, highlighting the significant effect of combining a chloro and a trifluoromethyl substituent. nih.gov

Imidazolidine Ring/Bridge Nitrogen Modification: Alterations to other parts of the molecule also lead to distinct biological activities. The reaction of 2-(arylimino)imidazolidines with alkyl halides results in derivatives where a side chain is added to the exocyclic nitrogen atom. nih.gov This modification was found to impart a specific bradycardic (heart rate-lowering) action, indicating a novel cardiac site of action. nih.gov

The following table summarizes the observed effects of specific substitutions on related scaffolds.

Base ScaffoldModificationObserved Biological EffectReference
2-Phenylimidazolineortho- or meta-methyl/methoxy groupIncreased I₁ receptor affinity researchgate.netresearchgate.net
2-Phenylimidazolinepara-methyl groupIncreased I₂ receptor selectivity researchgate.net
2-(Arylimino)imidazolidineAlkylation of the exocyclic nitrogenSpecific bradycardic (heart-rate lowering) action nih.gov
2-Phenylimino)imidazolidine2-chloro, 5-trifluoromethyl substitutionPotent α₁-adrenoceptor agonist activity nih.gov
4-Phenylimino-thiazolidin-2-oneChlorine atom on C5-aryl ringEnhanced anti-inflammatory activity biointerfaceresearch.com

Scaffold Modifications and Bioisosterism

Beyond simple substituent changes, more significant alterations to the molecular backbone, known as scaffold modifications, are a key strategy in drug optimization. This often involves the principle of bioisosterism, where an atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other properties like metabolic stability or solubility. openaccessjournals.comdrughunter.comnih.gov

For imidazolidine-based compounds, this can involve several approaches:

Ring Alterations: The central imidazolidine ring can be replaced with other five- or six-membered heterocycles to probe the importance of the core structure for activity. For example, in the development of antimalarial agents, lead optimization of imidazolopiperazines (a related scaffold) involved making systematic changes to the core piperazine (B1678402) ring to improve potency and metabolic stability. acs.orgnih.gov

Isosteric Replacement of Functional Groups: Specific functional groups can be swapped for bioisosteres. For instance, the exocyclic imino group (=N-) could be replaced by other linkers like a thioether (-S-) or methylene (B1212753) (-CH₂-) bridge to alter bond angles and electronic properties.

Conformational Restriction: Introducing elements that reduce the flexibility of the molecule can lock it into a more active conformation for the target receptor, thereby increasing potency and selectivity. This was successfully used in the development of the highly selective I₂-imidazoline ligands tracizoline (B1236551) and benazoline, where conformational restrictions were applied to a lead compound. nih.gov

Studies have shown that such bioisosteric replacements in imidazolidine derivatives can lead to significant variations in biological response, making it a valuable tool for developing new therapeutic candidates. scielo.br

Rational Drug Design Strategies

Rational drug design utilizes the knowledge of a biological target to create molecules that are predicted to interact with it in a favorable way. mdpi.comnih.gov For "Imidazolidine, 2-(2-chlorophenylimino)-" and its derivatives, these strategies are crucial for discovering compounds with higher selectivity for specific receptor subtypes, such as the I₁, I₂, or α-adrenergic receptors.

Key rational design strategies applied to this class of compounds include:

Pharmacophore Modeling: This involves identifying the common structural features and their spatial arrangement in a series of active molecules. For imidazoline receptor ligands, this has been used to develop models that guide the synthesis of new derivatives with enhanced selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies create statistical models that correlate the chemical structure of imidazoline ligands with their binding affinities. researchgate.net These models help predict the activity of novel compounds before they are synthesized, saving time and resources.

Molecular Docking: This computational technique simulates the interaction between a ligand and the binding site of its target receptor. It helps to visualize the binding mode, predict binding affinity, and understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for activity. mdpi.com This is particularly useful in structure-based design efforts.

These computational approaches are often used in an iterative cycle with chemical synthesis and biological testing to refine lead compounds. mdpi.com

Lead Compound Identification and Optimization

The process of discovering a new drug often starts with identifying a "hit" compound from a large-scale screening, which shows some desired biological activity. This hit is then developed into a "lead" compound, which has more drug-like properties and serves as the starting point for intensive optimization. researchgate.net Lead optimization is a critical phase where the chemical structure of a lead is systematically modified to improve its potency, selectivity, and pharmacokinetic profile. acs.org

For imidazolidine-based structures and related heterocycles, lead optimization efforts have been well-documented:

Improving Potency and Efficacy: In the development of antimalarial imidazolopiperazines, optimization of a lead compound led to second-generation analogs with improved potency and, consequently, enhanced oral efficacy in animal models. acs.orgnih.gov

Enhancing Selectivity: A primary goal of lead optimization is often to increase selectivity for the desired target over related ones to minimize side effects. Starting from the compound cirazoline, which binds to both α₁-adrenergic and imidazoline receptors, a process of isosteric replacement and conformational restriction led to the identification of tracizoline and benazoline, two new lead compounds with unprecedented selectivity for I₂-imidazoline receptors. nih.gov

Improving Metabolic Stability and Pharmacokinetics: A lead compound may have excellent potency but be rapidly metabolized by the body, limiting its effectiveness. Optimization of an imidazo[1,2-a]pyridine (B132010) lead involved modifying the amine portion of the molecule, which was found to be critical for improving both in vitro and in vivo efficacy and its pharmacokinetic profile. researchgate.net Similarly, in another series, capping a sulfonamide group was found to be a key strategy to increase penetration into the central nervous system. acs.org

The following table presents an example of how a series of newly synthesized imidazolidine-2-thiones were screened, leading to the identification of lead compounds for further development based on their cytotoxic activity. nih.gov

CompoundMean IC₅₀ on MCF-7 cells (µM)VEGFR-2 Kinase InhibitionNote
3 3.26GoodIdentified as a lead compound
7 4.31GoodIdentified as a lead compound
Other Analogs> 5.0VariableLess potent

This iterative process of design, synthesis, testing, and analysis is central to transforming a promising chemical structure like "Imidazolidine, 2-(2-chlorophenylimino)-" into a potential therapeutic agent. acs.orgresearchgate.net

Computational and in Silico Methodologies in Imidazolidine Research

Molecular Docking Studies for Target Identification and Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of 2-(2-chlorophenylimino)imidazolidine, docking studies are pivotal for understanding its interactions with biological targets, primarily α-adrenergic and imidazoline (B1206853) receptors. nih.govderangedphysiology.com

Docking simulations help elucidate the binding mode of clonidine (B47849) within the active site of its receptors. These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, anchoring it in the binding pocket. For instance, the nitrogen atoms of the imidazolidine (B613845) ring and the exocyclic imino group are predicted to be crucial for forming hydrogen bonds, while the dichlorophenyl ring engages in hydrophobic interactions. nih.govrsc.org

Research on a series of clonidine analogues has utilized binding affinity data, which is often correlated with docking scores, to distinguish the roles of different receptors in its pharmacological effects. One study demonstrated that the hypotensive action of various analogues correlated strongly with their binding affinity for imidazole (B134444) receptors in the rostral ventrolateral medulla (r = 0.92), but not with their affinity for α2-adrenergic receptors (r = 0.36). nih.gov This suggests that docking studies aimed at the imidazoline receptor could be particularly fruitful for designing new analogues with specific hypotensive activity. nih.gov

Furthermore, docking can be used in virtual screening campaigns to identify new potential targets for clonidine or to discover novel molecules that bind to its known receptors. researchgate.net The process involves docking large libraries of compounds against a protein target and ranking them based on their predicted binding affinity, allowing for the efficient identification of potential hits for further experimental testing. scispace.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the dynamic behavior of the clonidine-receptor complex, MD provides insights that are not available from static docking poses. nih.govresearchgate.net These simulations can assess the stability of the predicted binding mode, revealing how the ligand and protein adapt to each other's presence. researchgate.net

An MD simulation of a clonidine-receptor complex would typically involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic movements over a set period, often nanoseconds to microseconds. nih.govresearchgate.net Key analyses performed during and after MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the binding pose is maintained. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid. This can highlight the flexibility of the binding site residues upon ligand binding. researchgate.net

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between clonidine and the receptor, providing information on the persistence of key interactions. researchgate.net

While specific MD simulation studies focused solely on 2-(2-chlorophenylimino)imidazolidine are not extensively detailed in the provided context, the methodology is a standard and powerful tool in drug discovery. nih.govresearchgate.net It is used to refine docking results, understand the thermodynamics of binding, and explore conformational changes that may be critical for receptor activation or inhibition. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govlongdom.org The goal is to develop models that can predict the activity of new, unsynthesized molecules. ijnrd.orgmdpi.com

For clonidine and its analogues, QSAR studies have been instrumental in understanding the structural requirements for their antihypertensive effects. A key study synthesized twenty-two structural derivatives of 2-(2-chlorophenylimino)imidazolidine and determined their physicochemical parameters (such as log P and pKa) and biological activities. nih.gov The findings from this type of research are summarized below:

Peripheral α-mimetic Action: Quantitative correlations revealed that the steric effect of substituents in the ortho positions of the phenyl ring is a critical determinant of peripheral α-adrenergic activity. nih.gov

Central Hypotensive Activity: Interestingly, attempts to establish a quantitative correlation between the physicochemical parameters and the central hypotensive activity were unsuccessful. nih.gov This suggests that the central mechanism of action is more complex and may not be solely dependent on the general physicochemical properties measured, reinforcing the idea that specific receptor interactions, like those with imidazoline receptors, are crucial. nih.govnih.gov

A QSAR model is typically developed by calculating a set of molecular descriptors (representing physicochemical, topological, or electronic properties) for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build an equation linking these descriptors to the observed biological activity. ijnrd.orgnih.gov

Key Aspects of QSAR in Clonidine Research
QSAR AspectDescriptionFinding for Clonidine Analogues
Objective Correlate chemical structure with biological activity to predict the potency of new compounds. nih.govTo understand the structural requirements for peripheral and central antihypertensive effects. nih.gov
Methodology Synthesize derivatives, measure physicochemical parameters (log P, pKa) and biological activity, and apply statistical correlation. nih.gov22 derivatives were analyzed for peripheral α-mimetic action and central hypotensive activity. nih.gov
Key Finding (Peripheral) Identifies critical structural features for a specific activity.Steric effects at the ortho positions of the phenyl ring are crucial for peripheral α-mimetic action. nih.gov
Key Finding (Central) Can reveal the complexity of a mechanism.No direct correlation was found between general physicochemical parameters and central hypotensive activity, suggesting a more complex mechanism. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT studies on 2-(2-chlorophenylimino)imidazolidine provide fundamental insights into its geometry, reactivity, and spectroscopic properties. nih.govmdpi.com

A recent DFT study analyzed clonidine's electronic properties, calculating several key parameters. nih.govrsc.orgnih.gov The investigation revealed that the positive charge density (blue areas in a Molecular Electrostatic Potential map) is primarily located on the nitrogen atoms of the imidazolidine ring, while the negative charge is concentrated elsewhere, predicting these nitrogen atoms as likely sites for interaction. nih.govrsc.org DFT can also be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests the molecule is more reactive. kbhgroup.indntb.gov.ua

Key findings from DFT studies on clonidine include:

Reactivity: Clonidine was found to be more reactive than the co-administered drug clopidogrel (B1663587) and exhibited a greater sensitivity to electrophilic attack. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map shows that positive charge density is located on the nitrogen atoms of clonidine, which are predicted to be the primary sites for intermolecular interactions, such as hydrogen bonding. nih.govrsc.org

Interaction Analysis: DFT calculations were used to study the interaction between clonidine and clopidogrel, finding that the most stable configuration involved the formation of four hydrogen bonds, a type of physical adsorption. nih.govnih.gov

DFT-Calculated Parameters for Clonidine Species
ParameterClonidine (Neutral)Clonidine (Cationic)Clonidine (Anionic)Significance
EHOMO (eV) -5.442-7.483-5.360Describes sensitivity to electrophilic attack; more negative values indicate lower energy (more stable) orbitals. nih.gov
ELUMO (eV) -0.871-1.333-0.517Describes electron-accepting ability; more negative values indicate a better electron acceptor. researchgate.net
Energy Gap (Eg) 4.5716.1504.843Indicates chemical reactivity; a smaller gap implies higher reactivity. nih.gov
Chemical Hardness (η) 2.2863.0752.422Measures resistance to change in electron distribution; higher values mean less reactive. rsc.org

Data sourced from a DFT-based study on clonidine interactions. nih.govrsc.org

Prediction of Pharmacological Profiles (excluding ADME/PK)

In silico methods can predict the pharmacological profile of a compound by screening it against a wide range of known biological targets. This helps to identify not only the primary mechanism of action but also potential off-target effects that could lead to side effects or new therapeutic indications.

For 2-(2-chlorophenylimino)imidazolidine, its known targets are α2-adrenergic receptors and imidazoline receptors. nih.govderangedphysiology.com A broad in vitro screening study, which can be mimicked by computational approaches, compared the receptor binding profile of clonidine with its analogue lofexidine. scirp.orgresearchgate.net The results confirmed clonidine's significant agonist activity at α-adrenoceptor subtypes α1A, α2A, and α2C. scirp.org The study also identified receptors where clonidine was inactive, providing a more complete picture of its selectivity. scirp.org

Computational tools predict these pharmacological profiles by comparing the structural and electronic features of the drug to the pharmacophores of known ligands for a multitude of receptors. frontiersin.org A pharmacophore is the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that enables a molecule to bind to a specific target.

The predicted pharmacological profile for clonidine based on experimental binding data is summarized below:

Primary Activity (Agonist):

Alpha-1A Adrenoceptor scirp.org

Alpha-2A Adrenoceptor scirp.orgnih.gov

Alpha-2C Adrenoceptor scirp.orgnih.gov

Imidazoline I1 Receptor nih.govnih.gov

Inactive At:

Kappa Opioid Receptor scirp.orgresearchgate.net

5-HT₂ₐ Receptor scirp.orgresearchgate.net

5-HT₂ₑ Receptor scirp.orgresearchgate.net

Serotonin (5-HT) Transporter scirp.orgresearchgate.net

Monoamine Oxidase A (MAO-A) scirp.orgresearchgate.net

This type of profiling is crucial for understanding why clonidine has a range of effects beyond lowering blood pressure, including sedation and analgesia, and for differentiating it from newer analogues like lofexidine, which has a distinct receptor binding profile. derangedphysiology.comscirp.orgresearchgate.net

Cheminformatics Approaches for Derivative Analysis

Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical data. nih.gov In the study of 2-(2-chlorophenylimino)imidazolidine and its derivatives, cheminformatics plays a vital role in managing chemical libraries, analyzing structure-activity relationships on a large scale, and designing new compounds with improved properties. nih.gov

A typical cheminformatics workflow for analyzing clonidine derivatives would include:

Database Creation: Compiling a database of clonidine analogues with their known chemical structures and associated biological activity data. nih.gov

Descriptor Calculation: Using software like the Chemistry Development Kit (CDK), a wide range of molecular descriptors (e.g., molecular weight, logP, topological indices, number of rotatable bonds) are calculated for each molecule in the database. nih.govguidetopharmacology.org

Similarity and Diversity Analysis: Chemical fingerprints (bitstrings representing structural features) are generated for each molecule. These fingerprints allow for rapid calculation of structural similarity or diversity within the set of derivatives. This can help identify unique chemical scaffolds or ensure a library of compounds covers a broad chemical space. nih.gov

Clustering and Classification: Based on structural similarity or properties, compounds can be grouped into clusters. This helps in identifying the key structural motifs responsible for activity and can guide the selection of a diverse set of compounds for experimental screening. nih.gov

The study that synthesized 22 clonidine analogues is a prime example of generating the initial data required for a cheminformatics analysis. nih.gov By systematically analyzing the relationship between structural changes (e.g., substitution patterns on the phenyl ring or modifications to the imidazolidine ring) and the resulting changes in activity, cheminformatics tools can help build predictive models and guide the rational design of the next generation of compounds.

Preclinical Research Applications and Models

In Vitro Studies on Cell Lines and Enzymes

In vitro studies have been instrumental in characterizing the direct interactions of Imidazolidine (B613845), 2-(2-chlorophenylimino)- with specific enzymes and its effects on cellular processes such as viability and receptor signaling.

Enzyme Inhibition Assays

Research has demonstrated that Imidazolidine, 2-(2-chlorophenylimino)- exhibits inhibitory activity against certain enzymes. Notably, it has been shown to competitively inhibit neuronal nitric oxide synthase (NOS-I). oup.com The inhibitory constant (Ki) for this interaction is dependent on the concentration of the cofactor tetrahydrobiopterin (B1682763) (BH4). oup.com In contrast, the compound shows very low potency in inhibiting monoamine oxidase (MAO) enzymes, with studies on rat liver mitochondrial fractions revealing weak, competitive inhibition of MAO-A and even weaker inhibition of MAO-B. nih.gov Another study indicated that clonidine (B47849) can prevent the irreversible inactivation of acetylcholinesterase by the inhibitor soman, suggesting a protective, reversible inhibition of the enzyme. mdpi.com

Table 1: Enzyme Inhibition by Imidazolidine, 2-(2-chlorophenylimino)-

Enzyme Organism/Tissue Inhibition Type Potency (IC50/Ki) Key Findings
Neuronal Nitric Oxide Synthase (NOS-I) Not Specified Competitive Ki: 7.9 x 10⁻⁵ M to 8.0 x 10⁻³ M (BH4 dependent) Inhibition is dependent on tetrahydrobiopterin concentration. oup.com
Monoamine Oxidase-A (MAO-A) Rat Liver Mitochondria Competitive IC50: 700 µM Weak inhibitor. nih.gov
Monoamine Oxidase-B (MAO-B) Rat Liver Mitochondria Mixed IC50: 6 mM Very weak inhibitor. nih.gov
Acetylcholinesterase Mouse Brain Reversible Not Specified Protects the enzyme from irreversible inactivation by soman. mdpi.com

Cell Viability and Proliferation Assays

Table 2: Effect of Imidazolidine, 2-(2-chlorophenylimino)- on Cell Viability

Cell Line Assay Type Concentration Range Key Findings
Human Corneal Epithelial (HCEP) Cells MTT Assay, Light Microscopy 0.00390625% - 0.25% Dose- and time-dependent cytotoxicity, cell shrinkage, and detachment. oup.com IC50 of 0.051 ± 0.008%. oup.com

Functional Assays for Receptor Activation/Inhibition

Functional assays have been pivotal in defining the receptor pharmacology of Imidazolidine, 2-(2-chlorophenylimino)-. It is well-established as a potent agonist of α2-adrenergic receptors, which are G-protein coupled receptors that decrease intracellular cAMP levels. clevelandclinic.orgnih.gov This agonism at presynaptic α2-receptors inhibits the release of norepinephrine (B1679862). pnas.org Studies on superfused rat cerebral cortex synaptosomes showed that clonidine inhibited the potassium-evoked release of [3H]noradrenaline and [3H]5-hydroxytryptamine through the activation of presynaptic α2-receptors. pnas.org Interestingly, chronic administration can lead to the functional down-regulation of these presynaptic α2-adrenoceptors. pnas.org

Beyond its primary target, research has shown that Imidazolidine, 2-(2-chlorophenylimino)- can also functionally activate cardiac human histamine (B1213489) H2 receptors, leading to an increase in the force of contraction in isolated human right atrial preparations. nih.gov This effect was attenuated by the H2 receptor antagonist cimetidine. nih.gov

In Vivo Non-Clinical Animal Model Investigations

Animal models have provided crucial insights into the physiological and pathological effects of Imidazolidine, 2-(2-chlorophenylimino)- in a whole-organism context.

Animal Models for Antiviral Activity

The antiviral properties of Imidazolidine, 2-(2-chlorophenylimino)- have been explored in murine models of influenza A virus infection. While in vitro studies demonstrated that the compound impairs influenza virus replication across various strains, the in vivo results present a more nuanced picture. nih.govnih.gov In a lethal infection model in mice, administration of clonidine did not lead to a reduction in lung virus titers or prevent body weight loss. nih.govnih.gov However, it significantly suppressed lung edema and improved the survival rate of the infected mice. nih.govnih.gov These findings suggest that the compound may protect against the pathological damage caused by the influenza virus infection rather than directly inhibiting viral replication in the host. nih.gov

Table 3: In Vivo Antiviral Activity of Imidazolidine, 2-(2-chlorophenylimino)-

Animal Model Virus Key Findings
Murine lethal infection model (BALB/c mice) Influenza A virus (H1N1) Did not reduce lung virus titers or prevent body weight loss. nih.govnih.gov Suppressed lung edema and improved survival. nih.govnih.gov

Animal Models for Pain and Neurological Disorders

Imidazolidine, 2-(2-chlorophenylimino)- has been extensively studied in animal models of pain and various neurological disorders.

In models of inflammatory and neuropathic pain , the compound has demonstrated significant antinociceptive effects. In a rat model of neuropathic pain induced by partial sciatic nerve ligation, clonidine attenuated both mechanical allodynia and thermal hyperalgesia. tmu.edu.tw This effect was associated with the inhibition of glial activation and the expression of pro-inflammatory cytokines. tmu.edu.tw In a mouse orofacial formalin model, clonidine dose-dependently reduced nociceptive responses in both the early and late phases of the test. nih.gov

For cerebral ischemia , studies in rat models of middle cerebral artery occlusion (MCAO) have shown that pretreatment with clonidine has neuroprotective effects. It has been found to reduce infarct volume and neuronal damage. nih.govresearchgate.net The proposed mechanisms include the attenuation of excessive norepinephrine release, reduction of excitotoxicity, and regulation of N-methyl-D-aspartate (NMDA) receptor subunits. nih.govresearchgate.net Furthermore, it has been shown to protect against neuronal apoptosis following cerebral ischemia/reperfusion injury. nih.govnih.gov

In the context of Alzheimer's disease models , research suggests a complex role for the α2A-adrenergic receptor, a primary target of clonidine. Epidemiological data analysis has indicated that the use of clonidine worsened cognitive function in patients with pre-existing cognitive deficits. nih.gov In animal studies, while not directly testing clonidine for therapeutic benefit, it was shown to alleviate memory impairments produced by NMDA receptor antagonists but not by hippocampal damage, suggesting its efficacy is pathology-specific. researchgate.net

Table 4: Effects of Imidazolidine, 2-(2-chlorophenylimino)- in Animal Models of Pain and Neurological Disorders

Disorder Model Animal Key Findings
Neuropathic Pain (Partial Sciatic Nerve Ligation) Rat Attenuated mechanical allodynia and thermal hyperalgesia; inhibited glial activation and cytokine expression. tmu.edu.tw
Inflammatory Pain (Orofacial Formalin Test) Mouse Dose-dependently reduced nociceptive responses in both phases. nih.gov
Cerebral Ischemia (Middle Cerebral Artery Occlusion) Rat Reduced infarct volume and neuronal damage; neuroprotective effects. nih.govresearchgate.net Protected against neuronal apoptosis. nih.govnih.gov
Memory Impairment (NMDA Antagonist-Induced) Rat Alleviated spatial memory deficits. researchgate.net
Memory Impairment (Hippocampal Damage) Rat Did not improve memory deficits. researchgate.net
Alzheimer's Disease (Epidemiological Data) Human Worsened cognitive function in patients with cognitive deficits. nih.gov

Animal Models for Cancer Research

The investigation of imidazolidine derivatives in oncology has utilized several preclinical animal models to elucidate their potential as anticancer agents. Much of the research in this area has focused on clonidine and other imidazoline-containing compounds, which have been evaluated in various cancer models.

In a study involving an MNU-induced breast cancer model in rats, the potentiation of doxorubicin's cytotoxic effects by an imidazole-containing compound was observed. nih.gov Furthermore, in a taxane-resistant PC-3 (PC-3/TxR) mouse model, administration of a specific imidazole (B134444) derivative resulted in a significant reduction in tumor growth and average tumor weight. nih.gov Another study utilized an A375 melanoma xenograft model in nude mice, where an imidazoline (B1206853) derivative demonstrated substantial tumor growth inhibition. nih.gov The same compound also showed a significant decrease in metastasis in a lung metastasis model in C57BL mice. nih.gov

Research on clonidine has also explored its effects in the context of cancer-related complications. In a rodent model of lung contusion and hemorrhagic shock with chronic stress, daily administration of clonidine was shown to prevent prolonged mobilization of hematopoietic progenitor cells and improve bone marrow function, ultimately restoring hemoglobin levels. nih.gov This suggests a potential role for clonidine in mitigating some of the systemic effects associated with severe trauma and cancer.

The use of immunodeficient mouse models, such as nude mice and NSG (NOD scid gamma) mice, has been instrumental in advancing cancer research by allowing for the engraftment of human tumors. wikipedia.orgyoutube.com For instance, an MDA-MB-468 breast cancer xenograft model in nude mice was used to demonstrate the tumor growth suppression capabilities of an imidazole derivative that inhibits tubulin polymerization. nih.gov

The table below summarizes key findings from preclinical cancer research involving imidazolidine-related compounds.

Compound ClassAnimal ModelCancer TypeKey FindingsReference
Imidazole derivativeRat (MNU-induced)Breast CancerPotentiated the cytotoxic effects of doxorubicin. nih.gov
Imidazole derivativeMouse (PC-3/TxR)Taxane-Resistant Prostate CancerReduced tumor growth and weight. nih.gov
Imidazoline derivativeNude Mouse (A375 xenograft)MelanomaInhibited tumor growth. nih.gov
Imidazoline derivativeC57BL MouseLung MetastasisDecreased metastasis. nih.gov
ClonidineRodent (Lung Contusion/Hemorrhagic Shock)N/A (Cancer-related complications)Improved bone marrow function and restored hemoglobin. nih.gov
Imidazole derivativeNude Mouse (MDA-MB-468 xenograft)Breast CancerSuppressed tumor growth. nih.gov

Animal Models for Other Pharmacological Effects

The therapeutic potential of imidazolidine compounds extends beyond oncology, with significant research conducted into their effects on various physiological processes. Animal models have been pivotal in characterizing these pharmacological activities.

Hypothermia

The hypothermic effects of clonidine and other related imidazolidines have been demonstrated in several animal models. In mice, intraperitoneal administration of clonidine and its derivatives caused dose-dependent reductions in body temperature, an effect attributed to their interaction with central alpha-adrenoceptors. nih.gov Studies in conscious rats have shown that intrahypothalamic administration of clonidine induces a dose-dependent decrease in rectal temperature, primarily through reduced metabolic heat production and cutaneous vasodilation. nih.gov Research in rabbits also confirmed that clonidine can lower body temperature in both normal and hyperpyrexic conditions. ijpp.com

Oxidative Stress Modulation

Clonidine has been investigated for its ability to modulate oxidative stress in animal models of hypertension. In spontaneously hypertensive rats (SHR), treatment with clonidine was found to ameliorate oxidative stress in the heart. nih.govnih.gov Specifically, clonidine treatment led to a significant enhancement of the total antioxidant status and a reduction in markers of oxidative damage. nih.gov Further studies using human brain microvascular endothelial cells in an in-vitro model of angiotensin II-induced injury showed that clonidine attenuates oxidative stress. mdpi.com

Anti-Hyperalgesia

The anti-hyperalgesic properties of imidazolidine compounds have been extensively studied in various animal models of pain. In a rat model of mononeuropathy, pre-emptive administration of clonidine was shown to prevent the development of hyperalgesia to mechanical stimuli. nih.gov Similarly, in a mouse orofacial formalin model, clonidine dose-dependently reduced nociceptive responses. nih.gov The use of a rat model of neuropathic pain demonstrated that pretreatment with clonidine could eliminate the initial hyperalgesic response associated with the administration of resiniferatoxin. nih.gov Furthermore, the selective imidazoline I1 receptor agonist, carbophenyline, has shown efficacy in a mouse model of oxaliplatin-induced neuropathic pain. nih.gov

Vascular Tone Modulation

The effects of clonidine on vascular tone have been investigated in rodent models. In rats, chronic exercise was found to enhance the vascular responses to clonidine, an effect mediated by an increase in endothelial alpha2-adrenergic receptor affinity. nih.gov This leads to stimulated release of both nitric oxide and endothelium-derived hyperpolarization factor, contributing to vasorelaxation. nih.gov In conscious mice, clonidine has been shown to improve spontaneous baroreflex sensitivity through parasympathetic activation, which plays a role in the regulation of vascular tone. ahajournals.org

The following table provides a summary of the animal models and key findings related to these pharmacological effects.

Pharmacological EffectCompoundAnimal ModelKey FindingsReference
HypothermiaClonidine & derivativesMouseDose-dependent reduction in body temperature via central alpha-adrenoceptors. nih.gov
HypothermiaClonidineRat (conscious)Decreased rectal temperature through reduced metabolic heat production and vasodilation. nih.gov
HypothermiaClonidineRabbitLowered body temperature in normal and hyperpyrexic states. ijpp.com
Oxidative Stress ModulationClonidineSpontaneously Hypertensive Rat (SHR)Ameliorated oxidative stress in the heart and enhanced total antioxidant status. nih.govnih.gov
Anti-HyperalgesiaClonidineRat (mononeuropathy model)Prevented the development of mechanical hyperalgesia. nih.gov
Anti-HyperalgesiaClonidineMouse (orofacial formalin model)Dose-dependently reduced nociceptive responses. nih.gov
Anti-HyperalgesiaClonidineRat (neuropathic pain model)Eliminated resiniferatoxin-induced hyperalgesia. nih.gov
Anti-HyperalgesiaCarbophenylineMouse (oxaliplatin-induced neuropathy)Demonstrated anti-neuropathic properties. nih.gov
Vascular Tone ModulationClonidineRatEnhanced vasorelaxation through increased endothelial alpha2-adrenergic receptor affinity. nih.gov
Vascular Tone ModulationClonidineMouse (conscious)Improved spontaneous baroreflex sensitivity via parasympathetic activation. ahajournals.org

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Imidazolidine (B613845) Derivatives

Beyond their traditional adrenergic and imidazoline (B1206853) receptor targets, derivatives of the imidazolidine scaffold are being investigated for their activity against a range of novel biological targets. This expansion opens up potential therapeutic applications in oncology, autoimmune diseases, and neuropsychiatric disorders.

Research has identified that modifying the core imidazolidine structure can lead to compounds with affinity for new protein targets. For instance, certain imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives have been synthesized and evaluated as inhibitors of Lymphoid-specific tyrosine phosphatase (LYP). nih.gov LYP is a critical down-regulator of T-cell receptor signaling, making it a promising target for treating autoimmune diseases. nih.gov One potent derivative, a cinnamic acid-based inhibitor, was identified as a competitive and reversible LYP inhibitor. nih.gov

In the realm of oncology, imidazolidine-based compounds are being explored as multi-kinase inhibitors. A novel class of 5-(3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one derivatives demonstrated potent suppressive effects against colon cancer cell lines by inhibiting multiple kinases, including VEGFR-2, c-Met, and PIM-1. nih.gov Similarly, imidazolidine-2-thione derivatives have been found to act as adenosine-A2B receptor antagonists, a target relevant for cancer and cardiovascular disorders. nih.gov Other investigations have highlighted the potential for imidazolidin-4-one (B167674) derivatives to trigger apoptosis in colorectal cancer cells through mechanisms involving Bcl-2 family proteins. nih.gov

Further diversification of targets includes GPR6 inverse agonists for neuropsychiatric disorders and cannabinoid CB2 receptor agonists, showcasing the remarkable versatility of the imidazolidine framework. nih.govnih.gov

Table 1: Novel Biological Targets for Imidazolidine Derivatives
Derivative ClassNovel Biological TargetTherapeutic AreaResearch Finding
Imidazolidine-2,4-dioneLymphoid-specific tyrosine phosphatase (LYP)Autoimmune DiseasesIdentified as competitive inhibitors of LYP, regulating T-cell signaling. nih.gov
2-Thioxoimidazolidin-4-oneVEGFR-2, c-Met, PIM-1 KinasesOncologyDemonstrated multi-kinase inhibition and potent antiproliferative effects against colon cancer cells. nih.gov
Imidazolidine-2-thioneAdenosine-A2B ReceptorOncology, CardiovascularAct as antagonists, relevant for treating cancers and pulmonary disorders. nih.gov
Imidazolidine-2-thioneGPR6 (Orphan Receptor)Neuropsychiatric DisordersShowed activity as inverse agonists. nih.gov
Imidazolidin-4-oneBcl-2 Family ProteinsOncologyInduces apoptosis in colorectal cancer cells by modulating proapoptotic proteins like Bax. nih.gov

Development of Advanced Synthetic Routes for Complex Imidazolidine Structures

The growing interest in the diverse biological activities of imidazolidine derivatives has spurred the development of more sophisticated and efficient synthetic methodologies. Modern organic synthesis aims to create complex, highly substituted, and chiral imidazolidine structures with high precision and yield. nih.gov

Recent advances include various catalytic strategies. mdpi.com One major approach is the direct incorporation of a carbonyl group into 1,2-diamines to form imidazolidin-2-ones. mdpi.com Other elegant methods involve the metal-catalyzed diamination of unsaturated carbon-carbon bonds and the intramolecular hydroamination of unsaturated ureas. mdpi.com For example, palladium-catalyzed carboamination of allylic ureas has been successful in producing imidazolidin-2-ones. mdpi.com

To achieve higher structural complexity and stereochemical control, researchers are employing innovative techniques. Visible light-induced intramolecular cyclization reactions, using photoredox catalysts like Ru(bpy)₃Cl₂, have been used to synthesize highly substituted tetrahydroimidazoles with excellent diastereoselectivity at room temperature. nih.gov Furthermore, pseudo-multicomponent one-pot protocols are being developed to streamline the synthesis of 1,3-disubstituted imidazolidin-2-ones, enhancing efficiency. researchgate.net These advanced methods are crucial for building libraries of diverse imidazolidine derivatives for biological screening and drug discovery programs. nih.govresearchgate.net

Table 2: Advanced Synthetic Strategies for Imidazolidine Derivatives
Synthetic StrategyKey FeaturesExample Application
Visible Light-Induced CyclizationUses a photoredox catalyst (e.g., Ru(bpy)₃Cl₂), proceeds at room temperature, offers high diastereoselectivity. nih.govSynthesis of highly substituted tetrahydroimidazoles from 1,2-diamine derivatives. nih.gov
Catalytic Diamination of OlefinsMetal-catalyzed (e.g., Palladium) intramolecular and intermolecular reactions using ureas as the nitrogen source. mdpi.comAccessing imidazolidin-2-ones with potential for enantioselective transformations. mdpi.com
Intramolecular N-hydroaminationCatalytic addition of a nitrogen atom across a C-C unsaturated bond within the same molecule (e.g., allylic ureas). mdpi.comFormation of the five-membered cyclic urea (B33335) core of imidazolidin-2-ones. mdpi.com
Pseudo-Multicomponent ProtocolA one-pot reaction involving in situ formation of intermediates followed by cyclization. researchgate.netSynthesis of 1,3-disubstituted imidazolidin-2-ones from diamines and carbonyldiimidazole (CDI). researchgate.net

Integration of Artificial Intelligence and Machine Learning in Imidazolidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. premierscience.comjsr.org These computational tools are increasingly being applied to the study of imidazolidine derivatives to enhance the efficiency of research and development. mednexus.org

ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the therapeutic potential and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new imidazolidine compounds before they are synthesized. nih.govnih.gov This predictive power allows chemists to prioritize the synthesis of candidates with the most promising drug-like qualities and lowest toxicity risks. nih.govnih.gov Deep learning and other advanced algorithms help in designing molecules de novo, optimizing lead compounds, and understanding complex interactions between a drug and its biological target, ultimately reducing the time and cost associated with drug development. nih.govjsr.org

Table 3: Applications of AI and Machine Learning in Imidazolidine Research
Application AreaAI/ML TechniquePurpose
Target IdentificationLigand-based similarity screening, Deep LearningPredicting new biological targets for existing or novel imidazolidine scaffolds. f1000research.com
Hit Discovery & Lead OptimizationMolecular Docking, Virtual ScreeningScreening large virtual libraries to identify hits and guide the modification of structures to improve binding affinity and selectivity. nih.gov
ADMET PredictionQSAR Models, Neural NetworksPredicting pharmacokinetic and toxicity profiles to filter out compounds likely to fail in later development stages. nih.govnih.gov
De Novo Drug DesignGenerative Models (e.g., GANs, VAEs)Designing entirely new imidazolidine-based molecules with desired properties. jsr.org

Design of Multifunctional Imidazolidine-Based Compounds

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. This has led to the rise of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. dovepress.com The imidazolidine scaffold is an attractive framework for developing such multi-target drugs.

The rationale behind this approach is that hitting multiple nodes in a disease-related biochemical network can lead to enhanced therapeutic efficacy and may circumvent drug resistance mechanisms. dovepress.com As previously mentioned, imidazolidine derivatives have already been developed as multi-kinase inhibitors for cancer therapy, demonstrating the feasibility of this strategy. nih.gov In these compounds, a single molecule is capable of inhibiting several key proteins (VEGFR-2, c-Met, PIM-1) involved in tumor growth and proliferation. nih.gov

Future research will focus on the rational design of hybrid molecules. This involves combining the pharmacophoric elements of an imidazolidine derivative with those of other known ligands into a single molecular scaffold. dovepress.com The goal is to create synergistic effects or to address different facets of a disease with one compound. This strategy is being explored for complex conditions like diabetes and various cancers, where targeting multiple pathways is considered a more robust therapeutic approach. dovepress.com

Investigation of Imidazolidine Scaffolds in Neglected Tropical Diseases (NTDs)

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet drug development for these conditions is severely underfunded. dndi.org The imidazolidine scaffold has emerged as a promising starting point for the discovery of new drugs against several NTDs. nih.govscielo.br

Significant research has focused on the activity of imidazolidine derivatives against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govscielo.br Compounds like Niridazole, an imidazolidine-containing drug, were used historically for treatment. scielo.br More recently, newly synthesized derivatives have shown potent in vitro activity. For example, the compounds LPSF/PTS10 and LPSF/PTS23 were found to be lethal to adult S. mansoni worms at micromolar concentrations, causing significant damage to the parasite's tegument, a critical outer layer. nih.govscielo.brresearchgate.net

The antiparasitic activity of this scaffold extends to other NTDs. Studies have reported that imidazolidine derivatives possess activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a cause of leishmaniasis). nih.govscielo.br The broad-spectrum antiparasitic potential makes the imidazolidine core a valuable scaffold for further optimization in the search for new, effective, and accessible treatments for these debilitating diseases. nih.govresearchgate.net

Table 4: Activity of Imidazolidine Derivatives Against NTD Pathogens
DerivativeTarget OrganismDiseaseObserved In Vitro Activity
LPSF/PTS23Schistosoma mansoniSchistosomiasisCaused 100% mortality of adult worms at 20 µM after 24 hours; induced severe ultrastructural damage to the worm tegument. nih.govscielo.br
LPSF/PTS10Schistosoma mansoniSchistosomiasisCaused 100% mortality of adult worms at 20 µM after 72 hours. nih.gov
General ImidazolidinesTrypanosoma cruziChagas DiseaseReported to have anti-T. cruzi properties. scielo.br
General ImidazolidinesLeishmania amazonensisLeishmaniasisReported to have leishmanicidal properties. scielo.br

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